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Foundational

physicochemical properties of disodium sulfide nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Disodium Sulfide Nonahydrate ( Na2​S⋅9H2​O ): Physicochemical Profiling and Preparation Protocols for H2​S Donor Research

Hydrogen sulfide ( H2​S ) is now universally recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). In pharmacological and biological research, disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) serves as a foundational, fast-releasing H2​S donor. However, the extreme physicochemical instability of this compound creates a significant "Research Trap." Minor mishandling exposes the salt to rapid oxidation and hydrolysis, drastically altering the actual concentration of the active H2​S pool and leading to irreproducible dose-response data.

This technical guide deconstructs the physicochemical properties of Na2​S⋅9H2​O and provides a self-validating, causality-driven methodology for preparing high-purity stock solutions for biological assays.

Fundamental Physicochemical Profile

Disodium sulfide nonahydrate is the most common commercial grade of sodium sulfide because the anhydrous form is highly unstable and prone to pyrophoric reactions. The nonahydrate forms colorless to slightly yellow crystals that are highly deliquescent.

As detailed in the 1 [1] and2 [2], the compound's high solubility is accompanied by extensive hydrolysis. The sulfide ion ( S2− ) is a strong Brønsted base; dissolving it in unbuffered water results in a highly alkaline solution.

Table 1: Key Physicochemical Properties
PropertyValue / Characteristic
IUPAC Name Disodium;sulfanide;nonahydrate
Chemical Formula Na2​S⋅9H2​O
Molecular Weight 240.18 g/mol
Appearance Colorless to slightly yellow deliquescent crystals
Aqueous Solubility Highly soluble; endothermic dissolution
Storage Temperature 2–8°C (Long-term storage at -20°C recommended)
Primary Oxidation Impurities Sulfite ( SO32−​ ), Thiosulfate ( S2​O32−​ ), Polysulfides ( Sn2−​ )

The H2​S Gasotransmitter Pathway and Donor Kinetics

When Na2​S is introduced into an aqueous biological system at physiological pH (7.4), it instantly dissociates into Na+ and S2− . The S2− ion immediately protonates to form a dynamic equilibrium pool of hydrosulfide anions ( HS− ) and dissolved hydrogen sulfide gas ( H2​S ). Because the pKa1​ of H2​S is approximately 7.0, a solution at pH 7.4 consists of roughly 70–80% HS− and 20–30% H2​S [3].

This H2​S/HS− pool rapidly permeates cell membranes to interact with molecular targets, such as ATP-sensitive potassium ( KATP​ ) channels and TRPA1 channels, mediating critical physiological effects like vasodilation, cytoprotection, and anti-inflammatory responses [4, 5].

H2S_Pathway Na2S Na₂S·9H₂O (Fast Donor) H2S H₂S / HS⁻ Pool (Physiologic pH) Na2S->H2S Hydrolysis Enzymes Endogenous Enzymes (CBS, CSE, 3-MST) Enzymes->H2S Synthesis Targets Molecular Targets (K-ATP, TRPA1) H2S->Targets Sulfhydration Effects Physiological Effects (Vasodilation) Targets->Effects Activation

Fig 1: Hydrogen sulfide signaling pathway and the contribution of fast-releasing Na2S donors.

Chemical Instability: The Causality of Experimental Artifacts

The primary challenge in utilizing Na2​S⋅9H2​O is its susceptibility to environmental degradation. Understanding the causality behind this degradation is essential for designing robust experimental protocols:

  • Deliquescence and Mass Distortion: Na2​S⋅9H2​O crystals will liquefy in humid air within minutes. Weighing the compound slowly on an open benchtop allows it to absorb atmospheric moisture, meaning the weighed mass will contain excess water, artificially lowering the calculated molarity of the resulting solution.

  • Auto-Oxidation Catalyzed by Heavy Metals: Dissolved oxygen rapidly oxidizes sulfide into polysulfides (indicated by a deep yellow/brown coloration), thiosulfate, and sulfite [6]. This reaction is heavily catalyzed by trace transition metals (e.g., iron, copper) present in standard laboratory water or buffers.

  • Volatilization: In acidic or neutral solutions, H2​S exists as a volatile gas. If a stock solution is stored in a container with significant headspace, the H2​S will partition into the air gap, depleting the aqueous concentration and exposing the gas to trapped oxygen.

Self-Validating Protocol: Preparation of High-Purity Stock Solutions

To overcome these physicochemical hurdles, researchers must abandon standard benchtop dissolution. The following step-by-step protocol establishes a closed, self-validating system to ensure the exact molarity and purity of the H2​S donor [7].

Step-by-Step Methodology

Step 1: Buffer Deoxygenation and Chelation

  • Action: Boil ultra-pure water and purge with Argon or Nitrogen gas for at least 30 minutes. Add 150μM EDTA to the buffer.

  • Causality: Purging removes dissolved oxygen, preventing the oxidative conversion of sulfide to thiosulfate. EDTA chelates trace heavy metals that act as catalysts for sulfide auto-oxidation [6].

Step 2: Crystal Washing (Polysulfide Removal)

  • Action: Place the Na2​S⋅9H2​O crystals in a Büchner funnel and rapidly rinse with a small volume of cold, anhydrous ethanol.

  • Causality: Commercial Na2​S often develops a surface layer of oxidized yellow polysulfides. Cold anhydrous ethanol strips away this oxidized layer and excess surface moisture without dissolving the core nonahydrate crystal, leaving pure white material for accurate weighing [7].

Step 3: Rapid Dissolution under Inert Atmosphere

  • Action: Immediately transfer the washed crystals into the deoxygenated buffer within a sealed, inert-gas-purged container.

  • Causality: Minimizes exposure to atmospheric oxygen and humidity, preventing deliquescence from skewing the mass-to-volume ratio.

Step 4: Self-Validation via UV-Vis Spectrophotometry

  • Action: Take a micro-aliquot of the stock solution and measure the absorbance at 230 nm using a spectrophotometer.

  • Causality: The HS− anion exhibits a specific, strong absorption peak at 230 nm ( ϵ230​=7,700L⋅mol−1⋅cm−1 ) [4]. This step self-validates the protocol by allowing the researcher to calculate the exact active molarity of the stock solution prior to biological application, rather than relying on the assumed weight.

Step 5: Zero-Headspace Aliquoting

  • Action: Aliquot the validated solution into cryovials, filling them to the absolute brim to ensure zero headspace, and freeze immediately at -80°C.

  • Causality: Eliminating the air gap prevents the volatile H2​S from escaping the aqueous phase and prevents trapped atmospheric oxygen from degrading the sample during storage.

Protocol_Workflow Step1 1. Deoxygenation Purge with N₂/Ar Step2 2. Crystal Wash Cold Anhydrous Ethanol Step1->Step2 Step3 3. Dissolution Buffer + EDTA Chelation Step2->Step3 Step4 4. Validation Absorbance at 230 nm Step3->Step4 Step5 5. Storage -80°C, Zero Headspace Step4->Step5

Fig 2: Self-validating workflow for preparing oxidation-free Na2S stock solutions.

References

  • Disodium;sulfanide;nonahydrate | H19Na2O9S+ | CID 16211516 Source: PubChem (National Institutes of Health) URL:[Link]

  • Sodium Sulfide, Nonahydrate | ACS Reagent Chemicals Source: ACS Publications URL:[Link]

  • The Vasoactive Role of Perivascular Adipose Tissue and the Sulfide Signaling Pathway in a Nonobese Model of Metabolic Syndrome Source: MDPI URL:[Link]

  • TRPA1 Ion Channel Determines Beneficial and Detrimental Effects of GYY4137 in Murine Serum-Transfer Arthritis Source: Frontiers in Immunology URL:[Link]

  • Novel H2S-Releasing Bifunctional Antihistamine Molecules with Improved Antipruritic and Reduced Sedative Actions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Direct electrochemical sensing of hydrogen sulfide without sulfur poisoning Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Thermodynamic and Mechanistic Profiling of Disodium Sulfide Nonahydrate: Aqueous vs. Ethanolic Systems

Executive Summary Disodium sulfide nonahydrate (Na₂S·9H₂O) is a critical inorganic reagent widely employed as a potent nucleophile, reducing agent, and precipitant in synthetic chemistry, drug development, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Disodium sulfide nonahydrate (Na₂S·9H₂O) is a critical inorganic reagent widely employed as a potent nucleophile, reducing agent, and precipitant in synthetic chemistry, drug development, and materials science[1]. While its utility is broad, the compound's phase behavior and solubility thermodynamics are highly solvent-dependent. This technical guide provides an in-depth mechanistic analysis of Na₂S·9H₂O dissolution, contrasting its behavior in high-dielectric aqueous environments against low-dielectric ethanolic systems. By understanding the underlying causality—specifically the competition between hydrolysis and solvolysis, and the disruptive impact of hydration water—researchers can optimize reaction conditions, prevent unwanted side reactions, and implement robust purification protocols.

Physicochemical Fundamentals of the Nonahydrate Lattice

Na₂S·9H₂O crystallizes in a tetragonal lattice where the highly charged sulfide anion is stabilized by an extensive hydrogen-bonding network from nine water molecules. The presence of this hydration sphere is the primary driver of its deliquescent nature[2] and dictates its thermodynamic behavior upon introduction to any solvent system. Breaking this crystal lattice requires overcoming significant lattice energy, a thermodynamic penalty that must be compensated by the solvation energy provided by the chosen solvent.

Aqueous Phase Behavior: High Solubility and Hydrolysis

In water, Na₂S·9H₂O exhibits exceptionally high solubility, reported between 170 g/L at 20 °C and 180 g/L at 25 °C[3]. The causality behind this high solubility is twofold:

  • Dielectric Constant: Water's high dielectric constant (ε ≈ 80) effectively shields the highly charged Na⁺ and S²⁻ ions, providing massive hydration energy that easily overcomes the lattice enthalpy.

  • Hydrolysis Equilibrium: The bare sulfide ion (S²⁻) is a remarkably strong Brønsted base and does not exist in appreciable concentrations in standard aqueous solutions. Upon dissolution, it immediately undergoes near-complete hydrolysis to form the hydrosulfide anion (HS⁻) and hydroxide (OH⁻): Na₂S + H₂O ⇌ 2Na⁺ + HS⁻ + OH⁻[4].

This quantitative hydrolysis drives the dissolution process forward thermodynamically, resulting in a highly alkaline solution (pH > 10)[4] and preventing the existence of bare S²⁻ ions in standard aqueous conditions.

Ethanolic Phase Behavior: Solvolysis and the "Hydration Effect"

Conversely, Na₂S·9H₂O is only sparingly soluble in absolute ethanol, with a solubility of approximately 3.1 g per 100 g of EtOH at 20 °C[5]. The interaction in ethanol is mechanistically distinct from water:

  • Dielectric Limitations: Ethanol (ε ≈ 24) lacks the solvating power to stabilize the divalent S²⁻ anion, resulting in a steep thermodynamic penalty for dissolution.

  • Solvolysis: Rather than simple physical dissolution, sodium sulfide reacts with ethanol in a solvolysis equilibrium, generating sodium ethoxide (NaOEt) and sodium hydrosulfide (NaHS).

  • The Hydration Water Complication: A critical, often-overlooked phenomenon occurs when the nonahydrate is added to ethanol. The lattice breaks down, releasing 9 moles of water per mole of salt directly into the ethanolic phase[5]. This localized release creates a dynamic mixed-solvent system (EtOH/H₂O). The sudden presence of water shifts the solvolysis equilibrium and can lead to phase separation, localized supersaturation, and the rapid recrystallization of the hydrate, making bulk solubility extremely difficult to maintain[5].

Comparative Solubility Data

ParameterAqueous System (H₂O)Ethanolic System (EtOH)
Solubility (20–25 °C) 170 – 180 g/L[3]~3.1 g / 100g[5]
Dielectric Constant (ε) ~80.1 (High solvating power)~24.3 (Low solvating power)
Primary Solute Species Na⁺, HS⁻, OH⁻Na⁺, HS⁻, EtO⁻ (mixed with H₂O)
Thermodynamic Driver Ion-dipole hydration & HydrolysisSolvolysis & Mixed-solvent equilibrium
Solution Alkalinity Highly alkaline (pH > 10)Strongly basic (Ethoxide formation)

Mechanistic Visualization

G Start Na2S·9H2O (Solid Lattice) Water Aqueous Dissolution (High Dielectric) Start->Water Ethanol Ethanolic Dispersion (Low Dielectric) Start->Ethanol Hydrolysis Hydrolysis S²⁻ + H₂O ⇌ HS⁻ + OH⁻ Water->Hydrolysis Dehydration Lattice Breakdown Releases 9H₂O into EtOH Ethanol->Dehydration Solvolysis Solvolysis S²⁻ + EtOH ⇌ HS⁻ + EtO⁻ Ethanol->Solvolysis AqueousIons High Solubility (~180 g/L) Stable Aqueous Ions Hydrolysis->AqueousIons EthanolMixture Low Solubility (~3.1 g/100g) Mixed Solvent Phase Dehydration->EthanolMixture Solvolysis->EthanolMixture

Mechanistic pathways of Na2S·9H2O dissolution in aqueous versus ethanolic systems.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that handling Na₂S·9H₂O requires rigorous environmental control due to its propensity for autoxidation (forming thiosulfates and sulfites) and its hygroscopic nature. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Preparation and Validation of Standardized Aqueous Na₂S
  • Objective: To prepare an oxidation-free aqueous sulfide solution and validate its exact active titer.

  • Causality of Design: Dissolved oxygen rapidly oxidizes S²⁻ to non-reactive sulfur species[4]. Degassing the solvent prevents this, while iodometry ensures the exact concentration is known despite the deliquescent nature of the starting solid.

  • Step-by-Step Methodology:

    • Solvent Preparation: Vigorously sparge ultra-pure water (18.2 MΩ·cm) with Argon or Nitrogen for 30 minutes to displace dissolved oxygen.

    • Dissolution: Under an inert atmosphere, weigh the required mass of Na₂S·9H₂O. Dissolve in the degassed water. Because the dissolution is exothermic, maintain the flask in a 20 °C water bath to prevent thermal degradation.

    • Self-Validation (Iodometric Titration): To determine the exact S²⁻/HS⁻ concentration, pipet a 1.0 mL aliquot into an excess of standardized iodine solution acidified with dilute HCl. The sulfide quantitatively reduces the iodine to iodide. Back-titrate the unreacted iodine with a standardized sodium thiosulfate solution using a starch indicator. Calculate the exact molarity of the active sulfide solution based on the titration differential.

Protocol B: Ethanol Anti-Solvent Purification of Na₂S·9H₂O
  • Objective: To purify degraded, oxidized technical-grade sodium sulfide using ethanol's low solubility profile.

  • Causality of Design: Because Na₂S is highly soluble in water but sparingly soluble in ethanol[5], ethanol acts as an ideal anti-solvent. Oxidation byproducts (like sodium thiosulfate and sodium carbonate) have different solubility profiles, allowing for the selective crystallization of pure Na₂S·9H₂O.

  • Step-by-Step Methodology:

    • Primary Dissolution: Dissolve 50 g of crude Na₂S·9H₂O in 50 mL of degassed, heated water (40 °C) under an Argon atmosphere.

    • Filtration: Rapidly filter the concentrated solution through a Schlenk frit to remove insoluble impurities (e.g., heavy metal sulfides, carbonates).

    • Anti-Solvent Addition: Transfer the filtrate to an ice bath (0–5 °C). Under vigorous stirring, add 150 mL of ice-cold absolute ethanol dropwise. The drastic reduction in the bulk dielectric constant forces the selective precipitation of Na₂S·9H₂O crystals.

    • Recovery: Filter the purified crystals under vacuum, wash with 20 mL of cold absolute ethanol to remove residual surface water, and dry under vacuum (avoid prolonged exposure to prevent dehydration to the anhydrous form).

References

  • Safety Data Sheet: Sodium sulfide nonahydrate - Carl ROTH Source: carlroth.com URL:[Link]

  • Sodium Sulfide Nonahydrate Na2S x 9H2O[ CAS: 1313-84-4 ] - SYNTHETIKA Source: synthetikaeu.com URL: [Link]

  • Sodium Sulfide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks Source: geeksforgeeks.org URL: [Link]

  • Sodium sulfide nonahydrate, 98+%, extra pure, Thermo Scientific Chemicals Source: fishersci.co.uk URL:[Link]

Sources

Foundational

Unveiling the Hydration Architecture: A Technical Guide to the Crystal Structure of Na₂S·9H₂O

Executive Summary For researchers in materials science and drug development, sodium sulfide (Na₂S) serves as a critical sulfidizing agent and a precursor for active pharmaceutical ingredients (APIs). However, its most co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in materials science and drug development, sodium sulfide (Na₂S) serves as a critical sulfidizing agent and a precursor for active pharmaceutical ingredients (APIs). However, its most common commercial form—sodium sulfide nonahydrate (Na₂S·9H₂O)—presents severe handling challenges due to its extreme deliquescence and thermal instability.

As a Senior Application Scientist, I have observed that failures in reproducible stoichiometric reactions often stem from a fundamental misunderstanding of this compound's crystallographic nature. This whitepaper provides an in-depth structural analysis of Na₂S·9H₂O, bridging the gap between its atomic-level coordination chemistry and its macroscopic physicochemical behavior, while establishing field-proven, self-validating protocols for its crystallographic characterization.

Crystallographic Profile: The "Water-Wrapped" Lattice

Unlike the antifluorite structure of anhydrous sodium sulfide, which is dominated by strong ionic coulombic forces, the nonahydrate crystallizes in a tetragonal system governed by a massive, complex hydrogen-bonding network.

The definitive crystal structure, established by Bedlivy and Preisinger , reveals that the sodium (Na⁺) ions do not directly interact with the sulfide (S²⁻) anions in the primary coordination sphere. Instead, each Na⁺ ion is hexacoordinated by water molecules, forming slightly distorted octahedra. These [Na(H₂O)₆]⁺ octahedra share edges to form helical chains that wind along the tetragonal c-axis.

The Causality of Deliquescence

This "water-wrapped" cation architecture is the mechanistic root of the compound's physical properties. Because the lattice energy is primarily derived from hydrogen bonds rather than ionic bonds, the crystal is highly susceptible to atmospheric moisture. It is strictly deliquescent —it will absorb ambient water vapor until it completely dissolves into its own sorbed water . Consequently, gravimetric preparation of standard solutions using Na₂S·9H₂O is inherently inaccurate; molarity must always be verified via iodometric titration.

Logic Coord Na+ Hexacoordination (Water-Wrapped Cation) Hbond Massive H-Bond Network (Low Lattice Energy) Coord->Hbond Prop1 Extreme Hygroscopicity (Deliquescence) Hbond->Prop1 Prop2 Incongruent Melting (Phase Separation) Hbond->Prop2

Fig 2: Logical relationship between Na2S·9H2O atomic coordination and macroscopic properties.

Phase Equilibria and Incongruent Melting

Another critical structural consequence is incongruent melting. At approximately 50 °C, the hydrogen-bond network collapses. Rather than melting into a uniform liquid, Na₂S·9H₂O undergoes phase separation into a lower hydrate (such as the pentahydrate, Na₂S·5H₂O) and an aqueous solution . Heating the nonahydrate to drive off water typically results in oxidation or hydrolysis (yielding NaOH and H₂S) rather than yielding the anhydrous salt.

Quantitative Data Summaries

To facilitate rapid reference for experimental design, the structural and physicochemical parameters of Na₂S·9H₂O are summarized below.

Table 1: Crystallographic Parameters of Sodium Sulfide Nonahydrate

ParameterValue
Chemical Formula Na₂S·9H₂O
Crystal System Tetragonal
Space Group P4₁22 (or enantiomorphic P4₃22)
Lattice Constant a 9.331 Å
Lattice Constant c 12.850 Å
Formula Units per Cell (Z) 4
Coordination Geometry Distorted Octahedral (Hexacoordinated Na⁺)

Table 2: Comparative Physicochemical Stability of Sodium Sulfide Phases

PhaseThermal StabilityHygroscopicityHandling Requirement
Na₂S (Anhydrous) High (Melts > 1180 °C)Extremely HygroscopicStrict inert atmosphere (Glovebox)
Na₂S·5H₂O Moderate (Melts ~ 120 °C)HygroscopicSealed container, minimal air exposure
Na₂S·9H₂O Low (Incongruent melting ~ 50 °C)DeliquescentTemperature-controlled inert environment

Experimental Protocol: Cryogenic X-Ray Diffraction Workflow

Obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data for Na₂S·9H₂O requires overcoming its rapid deliquescence. The following methodology outlines a self-validating system designed to preserve lattice integrity during mounting and data collection.

Step-by-Step Methodology
  • Inert Atmosphere Selection: Transfer the bulk Na₂S·9H₂O sample into an argon-filled glovebox. Causality: The absence of atmospheric moisture prevents the initiation of deliquescence, ensuring the crystal faces remain sharp and the lattice intact.

  • Perfluoropolyether Oil Immersion: Submerge a selected single crystal (approx. 0.1–0.2 mm in diameter) into a drop of heavy perfluoropolyether (PFPE) oil on a glass slide. Causality: The hydrophobic oil acts as a kinetic barrier. It does not dissolve the crystal but physically blocks water vapor exchange during the brief transit to the diffractometer.

  • Cryo-Loop Mounting: Using a polarized light microscope, quickly scoop the oil-coated crystal using a nylon cryo-loop. This step must be executed in under 5 seconds once removed from the inert environment.

  • Flash-Cooling (100 K): Immediately transfer the loop to the goniometer head, directly into a 100 K nitrogen cold stream. Causality: Flash-cooling locks the molecular conformation, minimizes thermal atomic vibrations (reducing the Debye-Waller factor), and solidifies the PFPE oil, structurally immobilizing the crystal.

  • Data Collection & Refinement: Collect diffraction frames using Mo-Kα or Cu-Kα radiation. Integrate the data and solve the structure using direct methods, refining against F² in the tetragonal space group P4₁22.

The Self-Validating Checkpoint

This protocol is self-validating at the first diffraction frame.

  • Success Indicator: Sharp, well-defined diffraction spots extending to high resolution (< 0.8 Å).

  • Failure Indicator: The presence of diffuse powder rings at ~3.9 Å, 3.67 Å, and 2.25 Å indicates hexagonal ice formation (the kinetic oil barrier failed, and ambient moisture condensed/froze). Smeared or split diffraction spots indicate the crystal began to undergo a phase transition to a lower hydrate prior to flash-cooling.

Workflow Start 1. Crystal Selection (Glovebox / Ar Atmosphere) Oil 2. Perfluoropolyether Oil Immersion (Kinetic Moisture Barrier) Start->Oil Mount 3. Cryo-Loop Mounting (< 5s Ambient Exposure) Oil->Mount Cryo 4. N2 Cold Stream (100 K) (Lattice Stabilization) Mount->Cryo XRD 5. X-Ray Diffraction (Data Collection) Cryo->XRD Refine 6. Structure Refinement (Space Group P4_1 2 2) XRD->Refine

Fig 1: Step-by-step experimental workflow for handling and XRD analysis of deliquescent Na2S·9H2O.

Conclusion

The behavior of Na₂S·9H₂O in the laboratory is intrinsically linked to its tetragonal, water-dominated crystal lattice. By understanding that the sodium cations are shielded by an octahedral water network—and that the lattice is held together by relatively weak hydrogen bonds—researchers can accurately predict its deliquescence and phase instability. Implementing strict kinetic barriers and cryogenic protocols ensures that this ubiquitous but challenging reagent can be handled and characterized with absolute scientific rigor.

References

  • Bedlivy, D., & Preisinger, A. (1965). "Die Struktur von Na₂S·9H₂O und Na₂Se·9H₂O". Zeitschrift für Kristallographie - Crystalline Materials, 121(2-4), 114-130. URL:[Link]

  • de Boer, R., Haije, W. G., & Veldhuis, J. B. J. (2002). "Determination of structural, thermodynamic and phase properties in the Na₂S–H₂O system for application in a chemical heat pump". Thermochimica Acta, 395(1-2), 3-19. URL:[Link]

Exploratory

Disodium Sulfide Nonahydrate (CAS 1313-84-4) in Gasotransmitter Research: A Comprehensive Technical Guide

Executive Summary Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter, functioning alongside nitric oxide (NO) and carbon monoxide (CO) to regulate vascular tone, cellular apoptosis, and inflammatory response...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter, functioning alongside nitric oxide (NO) and carbon monoxide (CO) to regulate vascular tone, cellular apoptosis, and inflammatory responses[1][2]. For researchers and drug development professionals, the accurate delivery of H₂S in vitro and in vivo is paramount. Disodium sulfide nonahydrate (Na₂S·9H₂O, CAS 1313-84-4) serves as a gold-standard "fast-releasing" H₂S donor.

This whitepaper provides an in-depth mechanistic analysis of Na₂S·9H₂O, detailing its physicochemical causality, biological signaling pathways, and field-proven, self-validating experimental protocols required to maintain scientific integrity in gasotransmitter research.

Physicochemical Causality & Handling Rationale

The selection of Na₂S·9H₂O over other sulfide salts (such as NaHS) is driven by its defined crystalline structure and high purity (≥99.98% trace metals basis)[3]. NaHS is notoriously hygroscopic and is typically supplied as a hydrate with variable water content, making precise molarity calculations challenging. In contrast, the nonahydrate form of disodium sulfide provides a stable stoichiometric baseline for exact dosing[3].

However, Na₂S·9H₂O presents unique handling challenges. It is highly deliquescent and prone to rapid oxidation when exposed to atmospheric oxygen, forming polysulfides, thiosulfates, and sulfates[3][4]. Furthermore, the release of H₂S gas is strictly pH-dependent. At a physiological pH of 7.4, H₂S exists in equilibrium with the hydrosulfide anion (HS⁻) at a ratio of approximately 20% H₂S to 80% HS⁻[4].

Table 1: Physicochemical Properties of Na₂S·9H₂O
PropertyValue / DescriptionExperimental Implication
CAS Number 1313-84-4Standardized identifier for reagent sourcing.
Molecular Weight 240.18 g/mol Essential for exact molar calculations in standard solutions.
Appearance Colorless to pale yellow crystalsYellowing indicates oxidation; degraded batches must be discarded.
Solubility Highly soluble in waterRapid dissociation into Na⁺, HS⁻, and H₂S upon dissolution.
Storage 2-8°C, under inert gas (Argon/N₂)Prevents deliquescence and oxidation to polysulfides.

Biological Signaling Pathways of H₂S

The pharmacological value of Na₂S·9H₂O lies in its ability to rapidly elevate systemic or localized H₂S concentrations. Exogenous H₂S administration via Na₂S has been shown to lower systemic arterial pressure, induce vasodilation, and provide cardioprotection against ischemia/reperfusion injury[2][5][6].

Mechanistic Causality
  • Vasodilation via K_ATP Channels: H₂S directly sulfhydrates ATP-sensitive potassium (K_ATP) channels on vascular smooth muscle cells (VSMCs). This triggers potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation[1][6].

  • Endothelial Cross-Talk: H₂S interacts synergistically with the endothelial nitric oxide synthase (eNOS) pathway. While high doses of H₂S can inhibit eNOS, physiological concentrations promote NO bioavailability, creating a dual-gasotransmitter vasodilatory response[1][7].

  • Cardioprotection: H₂S activates the PI3K/Akt and Nrf2 signaling pathways, reducing mitochondrial reactive oxygen species (ROS) and inhibiting apoptosis during oxidative stress[2].

H2S_Signaling Na2S Na2S·9H2O (Fast H2S Donor) H2S Hydrogen Sulfide (H2S) Na2S->H2S Dissociation in H2O KATP K_ATP Channels (VSMCs) H2S->KATP Sulfhydration eNOS eNOS Activation (Endothelium) H2S->eNOS Cross-talk PI3K PI3K / Akt Pathway (Cardioprotection) H2S->PI3K Activation Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation & Blood Pressure Reduction Hyperpolarization->Vasodilation NO->Vasodilation

Fig 1: H2S signaling pathways mediating vasodilation and cardioprotection.

Experimental Methodologies: Self-Validating Protocols

Because Na₂S·9H₂O releases H₂S instantaneously upon contact with water, researchers must utilize strictly controlled, self-validating protocols to ensure reproducible dosing[5]. The following protocol outlines the preparation and quantification of a standardized H₂S stock solution.

Protocol: Preparation and Validation of Na₂S·9H₂O Stock Solutions

Rationale: Dissolved oxygen in standard laboratory water will rapidly oxidize H₂S. Therefore, buffers must be thoroughly deoxygenated. Quantification via the DTNB (Ellman's reagent) assay is mandatory before biological application to confirm the exact molarity of the active HS⁻ species[5].

Step-by-Step Methodology:

  • Buffer Deoxygenation: Vigorously bubble Argon or Nitrogen gas through a 50 mM Tris-HCl buffer (pH 7.4) for a minimum of 30 minutes.

  • Reagent Weighing: Inside a nitrogen-purged glovebox, weigh the required mass of Na₂S·9H₂O (e.g., 16.8 mg for a 70 µM stock in 1 L)[5].

  • Dissolution: Rapidly transfer the crystals into the deoxygenated buffer and seal the vessel with a septum. Stir gently.

  • Self-Validation (DTNB Assay):

    • Extract a 100 µL aliquot of the solution using a gas-tight syringe.

    • Inject into a cuvette containing 900 µL of 0.1 mM DTNB in phosphate buffer.

    • Causality: DTNB reacts with the free sulfhydryl group of HS⁻ to cleave the disulfide bond, yielding 2-nitro-5-thiobenzoate (TNB⁻).

    • Measure absorbance at 412 nm using a spectrophotometer. Calculate the exact concentration using the extinction coefficient of TNB⁻ (14,150 M⁻¹cm⁻¹)[5].

  • Application: The validated solution must be used within 15–30 minutes, as H₂S concentration will naturally decay over time[5].

Na2S_Workflow Start Weigh Na2S·9H2O (Under Argon/N2) Mix Dissolution & Mixing (Rapid Dissociation) Start->Mix Buffer Deoxygenated Buffer (pH 7.4, e.g., PBS/Tris) Buffer->Mix Assay Validation Assay (DTNB / Ellman's) Mix->Assay Aliquot Sampling Quantification Spectrophotometric Quantification (412 nm) Assay->Quantification Application In Vitro / In Vivo Application Quantification->Application Confirmed Concentration

Fig 2: Self-validating experimental workflow for Na2S·9H2O preparation.

Advanced Formulation: Overcoming Fast-Release Limitations

While Na₂S·9H₂O is an excellent tool for acute studies, its rapid dissociation profile limits its utility for chronic therapeutic applications. For instance, parenteral Na₂S induces an immediate, transient drop in blood pressure, whereas slow-releasing donors like GYY4137 provide sustained, low-level H₂S release without acute hypotensive shocks[5].

To bridge this gap, pharmaceutical scientists are employing Quality by Design (QbD) approaches to encapsulate Na₂S·9H₂O into polymeric microparticles[8].

Table 2: Comparative Kinetics of H₂S Donors
Donor TypeCompoundRelease KineticsPrimary Research Application
Inorganic Salt (Fast) Na₂S·9H₂OInstantaneous (< 1 min)Acute vasodilation, receptor mapping, analytical standard calibration[5][6].
Synthetic (Slow) GYY4137Sustained (Hours to Days)Chronic inflammation, long-term cardiovascular remodeling[5].
Formulated (Sustained) Na₂S-PCL MicroparticlesControlled (Up to 30 days)Localized delivery (e.g., intraocular pressure reduction in glaucoma)[8].

By utilizing a solvent-evaporation coacervation process with polycaprolactone (PCL) and soy lecithin, researchers can transform the highly water-soluble Na₂S·9H₂O into a sustained-release H₂S delivery system, effectively mitigating the toxicity and narrow therapeutic window associated with bolus H₂S gas exposure[8].

References

  • Sigma-Aldrich. "Sodium sulfide nonahydrate - 1313-84-4". sigmaaldrich.com. 3

  • Rai, A., et al. "Application of Quality by Design in the Development of Hydrogen Sulfide Donor Loaded Polymeric Microparticles". AAPS PharmSciTech (2024). 8

  • "Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection". Chem Asian J. (2022). 4

  • "Parenteral Na2S, a fast-releasing H2S donor, but not GYY4137, a slow-releasing H2S donor, lowers blood pressure in rats". Biblioteka Nauki (2017). 5

  • "H2S in the Vasculature: Controversy of Mechanisms in Physiology, Pathology and Beyond". Walsh Medical Media (2015). 1

  • "Analysis of cardiovascular responses to the H2S donors Na2S and NaHS in the rat". PMC. 6

  • Greaney, J. L., et al. "Impaired Hydrogen Sulfide–Mediated Vasodilation Contributes to Microvascular Endothelial Dysfunction in Hypertensive Adults". AHA Journals. 7

  • "Hydrogen Sulfide (H2S)-Releasing Compounds: Therapeutic Potential in Cardiovascular Diseases". Frontiers in Pharmacology (2018). 2

Sources

Foundational

Physicochemical and Optical Profiling of Disodium Sulfide Nonahydrate (Na₂S·9H₂O): Density, Refractive Index, and Applications in High-RI Polymers

Abstract Disodium sulfide nonahydrate (Na₂S·9H₂O) is a foundational inorganic reagent in materials science, serving as a critical sulfur donor in the synthesis of advanced optical materials. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Disodium sulfide nonahydrate (Na₂S·9H₂O) is a foundational inorganic reagent in materials science, serving as a critical sulfur donor in the synthesis of advanced optical materials. This technical guide provides an in-depth analysis of its physicochemical properties, specifically focusing on density and refractive index (RI) data. Because the nonahydrate's deliquescent nature precludes direct optical characterization, we explore the theoretical optical baselines of its anhydrous counterpart and detail how Na₂S·9H₂O is leveraged to engineer High-Refractive-Index Polymers (HRIPs).

Crystallographic Density and Physical Profiling

Disodium sulfide nonahydrate crystallizes as a colorless to yellowish solid defined by a highly specific hydration sphere[1].

Density Metrics: The bulk density of Na₂S·9H₂O is strictly established at [2]. This is significantly lower than the anhydrous form (Na₂S), which exhibits a density of [3]. The volumetric expansion caused by the nine water molecules intercalated within the crystal lattice accounts for this ~23% reduction in density.

Handling Causality: The compound is highly hygroscopic and prone to autoxidation, releasing hydrogen sulfide (H₂S) upon contact with ambient moisture[1]. Consequently, any gravimetric or volumetric analysis must be conducted under strictly controlled, inert conditions to prevent data skewing from atmospheric water absorption.

Refractive Index: Direct Measurement vs. Derivative Optics

The Measurement Challenge: Measuring the direct refractive index of Na₂S·9H₂O using standard refractometry or ellipsometry is practically impossible. The crystal decomposes and melts in its own water of hydration at approximately [4], and its rapid deliquescence alters its surface optics upon atmospheric exposure.

Theoretical Baseline: For the anhydrous phase (Na₂S, cubic Fm-3m space group), density functional theory (DFT) calculations and dielectric tensor modeling establish a theoretical refractive index of [5].

Polymeric Translation: While the hydrate itself cannot serve as a standalone optical component, it is an indispensable monomeric precursor. In modern optical engineering, Na₂S·9H₂O is utilized as a nucleophilic sulfur donor to synthesize poly(phenylene sulfide) (PPS) derivatives. By copolymerizing it with aromatic dihalides, researchers achieve while maintaining visible transparency and high Abbe numbers (νD ~ 20)[6]. The synergistic effect of the highly polarizable sulfur atoms introduced by Na₂S·9H₂O directly elevates the molar refraction of the resulting polymer network[6].

Quantitative Data Summary

The following table summarizes the critical property differences between the hydrated and anhydrous forms of disodium sulfide, highlighting the impact of the hydration sphere on physical metrics.

PropertyDisodium Sulfide Nonahydrate (Na₂S·9H₂O)Anhydrous Disodium Sulfide (Na₂S)
Molar Mass 240.18 g/mol [1]78.04 g/mol [3]
Density 1.427 g/cm³[2]1.86 g/cm³[3]
Melting Point ~50 °C (Decomposes)[4]1180 °C
Refractive Index (n) N/A (Deliquescent/Decomposes)1.87 (Theoretical)[5]
Appearance Colorless to yellowish crystals[1]White to pale yellow flakes[3]

Experimental Protocols

As a Senior Application Scientist, it is critical to design experimental workflows that account for the chemical instability of the reagents. The following protocols are engineered as self-validating systems .

Protocol 1: Precise Density Determination via Helium Pycnometry

Causality: Traditional liquid displacement pycnometry is invalid for Na₂S·9H₂O because polar solvents dissolve the salt, and non-polar solvents may contain trace water that induces partial dehydration. Helium pycnometry is selected because He is an inert, non-interacting gas that penetrates the finest interstitial spaces of the powder without altering its hydration state.

  • Glovebox Preparation: Transfer Na₂S·9H₂O into a pre-weighed sample cell inside an argon-filled glovebox to prevent deliquescence.

  • Mass Determination: Record the exact mass of the sample using an analytical balance.

  • Chamber Loading: Seal the sample cell and transfer it to the helium pycnometer.

  • Purge Cycles: Initiate 10 consecutive helium purge cycles to displace any residual atmospheric gases.

  • Volume Measurement: Measure the skeletal volume via Boyle's Law gas expansion.

  • Self-Validation Check: The system validates itself through cyclic pressurization. If the calculated volume drifts by >0.05% between consecutive purge cycles, it indicates active outgassing (moisture loss) or micro-leaks, prompting an automatic halt and sample rejection.

  • Density Calculation: Divide the recorded mass by the stabilized skeletal volume.

Protocol 2: Synthesis of High-RI Poly(phenylene sulfide) using Na₂S·9H₂O

Causality: Na₂S·9H₂O is preferred over H₂S gas due to its precise stoichiometry and safer handling profile[6]. However, the 9 equivalents of water must be removed in situ to prevent the hydrolysis of the electrophilic monomers. This is achieved via azeotropic distillation using N-methyl-2-pyrrolidone (NMP) and toluene.

  • Monomer Loading: In a 3-neck flask equipped with a Dean-Stark trap, add Na₂S·9H₂O and NMP solvent.

  • Azeotropic Dehydration: Add toluene and heat the mixture to 150 °C. The toluene forms an azeotrope with the water of hydration.

  • Self-Validation Check: Monitor the Dean-Stark trap. The protocol is self-validating because the polymerization cannot proceed until the exact theoretical volume of water (calculated from the molar mass of the nonahydrate) is collected. If the water volume is insufficient, the azeotropic distillation is incomplete, signaling the operator to extend the reflux phase.

  • Polymerization: Cool the vessel slightly, add the aromatic dihalide (e.g., 2,7-difluorothianthrene), and heat to 140 °C for 12 hours[6].

  • Precipitation: Pour the viscous mixture into methanol to precipitate the poly(phenylene sulfide) derivative.

  • Optical Film Fabrication: Dissolve the dried polymer in cyclopentanone and spin-coat onto a silicon wafer for ellipsometric RI measurement.

Visualizing the Workflows

Pycnometry S1 Sample Preparation (Inert Glovebox) S2 Helium Pycnometer Chamber Loading S1->S2 Transfer S3 Helium Gas Purge (Moisture Displacement) S2->S3 Seal S4 Volume Measurement (Boyle's Law) S3->S4 Pressurize S5 Density Calculation (ρ = m/V) S4->S5 Compute

Figure 1: Step-by-step workflow for determining the skeletal density of hygroscopic Na₂S·9H₂O.

HRIP N1 Na₂S·9H₂O (Sulfur Donor) N3 SNAr Polymerization (NMP Solvent) N1->N3 N2 Aromatic Dihalide (Monomer) N2->N3 N4 Poly(phenylene sulfide) (PPS) N3->N4 Yield N5 Optical Characterization (n > 1.80) N4->N5 Ellipsometry

Figure 2: Synthesis pathway of high-refractive-index poly(phenylene sulfide) using Na₂S·9H₂O.

References

  • Carl Roth. "Safety Data Sheet: Sodium sulfide nonahydrate ≥98 %, pure". Carl Roth GmbH. URL:[Link]

  • Synthetika. "Sodium Sulfide Nonahydrate Na2S x 9H2O[ CAS: 1313-84-4 ]". Synthetika EU. URL:[Link]

  • ChemBK. "Sodium sulfide nonahydrate - Physico-chemical Properties". ChemBK Chemical Database. URL:[Link]

  • LookChem. "Cas 1313-82-2, Sodium sulfide". LookChem Database. URL:[Link]

  • Materials Project. "mp-648: Na2S (cubic, Fm-3m, 225)". Lawrence Berkeley National Laboratory. URL:[Link]

  • Watanabe, S., Takayama, T., & Oyaizu, K. (2022). "Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers: Synergistic Effect of Polarizable Skeletons and Robust Hydrogen Bonds." ACS Polymers Au, 2(6), 458-466. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Metal Sulfide Nanoparticles Using Disodium Sulfide Nonahydrate: Application Notes &amp; Protocols

Executive Summary & Mechanistic Overview Disodium sulfide nonahydrate (Na₂S·9H₂O) is a highly versatile, stoichiometric sulfur precursor utilized in the precision synthesis of metal sulfide nanoparticles (MSNPs). Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Disodium sulfide nonahydrate (Na₂S·9H₂O) is a highly versatile, stoichiometric sulfur precursor utilized in the precision synthesis of metal sulfide nanoparticles (MSNPs). Unlike anhydrous sodium sulfide, which is highly prone to rapid oxidation and polysulfide contamination, the nonahydrate form—when 1—provides a reliable and precise source of S²⁻ ions[1].

The synthesis of MSNPs, such as copper sulfide (CuS) and silver sulfide (Ag₂S), requires rigorous control over thermodynamic and kinetic parameters:

  • Speciation and pH Causality: In aqueous environments, Na₂S·9H₂O dissociates into bisulfide (HS⁻) and sulfide (S²⁻) ions. This equilibrium is strictly governed by the solvent's pH, with the pKa for the HS⁻ to S²⁻ transition occurring at approximately 12.5[2]. At lower pH values (e.g., pH 5.5), the incomplete deprotonation of HS⁻ leads to the formation of mixed-phase, non-stoichiometric metal sulfides (such as Cu₁.₈S digenite)[3]. By elevating the pH to 9.5, the solution stabilizes the pure covellite (CuS) phase, ensuring uniform crystallographic growth[3].

  • Oxidation Control: Trace dissolved oxygen catalyzes the oxidation of S²⁻ into thiosulfate and yellow polysulfides (Sₙ²⁻). Polysulfide contamination alters the M:S stoichiometric ratio and poisons the nucleation sites, necessitating the use of degassed solvents[1].

G A Na2S·9H2O (Precursor) C Speciation (HS⁻ / S²⁻) A->C B Degassed H2O (Solvent) B->C pH control E Nucleation (M-S Monomers) C->E D Metal Cations (Cu²⁺, Ag⁺) D->E G Metal Sulfide NPs (CuS, Ag2S) E->G F Capping Agent (CTAB/Extracts) F->G Stabilization

Mechanistic pathway of metal sulfide nucleation from Na2S·9H2O speciation.

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Covellite (CuS) Nanoparticles

This protocol leverages high-temperature hydrothermal ageing to produce highly crystalline,3[3].

Step-by-Step Methodology:

  • Solvent Degassing: Boil 100 mL of deionized water for 1 hour, then purge with N₂ or Argon gas for 30 minutes to displace dissolved oxygen[1].

  • Precursor Dissolution: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) and 1.5 mmol of Cetyltrimethylammonium bromide (CTAB) in 30 mL of the degassed water[3],[4]. Causality: CTAB acts as a structure-directing cationic surfactant, restricting growth along the c-axis to yield hexagonal nanoplates[3].

  • Sulfidation: In a separate vial, dissolve 1.0 mmol of Na₂S·9H₂O in 10 mL of degassed water. Add this dropwise to the copper precursor solution under continuous stirring[4].

  • pH Optimization: Adjust the pH of the mixture to exactly 9.5 using dilute NaOH. Causality: This specific alkaline environment stabilizes the pure covellite phase over mixed copper-rich phases[3].

  • Hydrothermal Ageing: Transfer the dark mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 130°C for 24 hours[4].

  • Quenching & Recovery: Allow the autoclave to cool naturally to room temperature. Collect the precipitate via centrifugation (8,000 rpm, 10 min) and wash sequentially with anhydrous ethanol and deionized water three times to remove residual CTAB[3].

Self-Validation Checkpoints:

  • Pre-reaction Integrity: The Na₂S·9H₂O stock solution must be perfectly colorless. A yellow tint indicates polysulfide formation and necessitates reagent replacement[1].

  • Post-reaction Validation: The final CuS dispersion should exhibit a strong Localized Surface Plasmon Resonance (LSPR) absorption band in the near-infrared (NIR) region, confirming the presence of copper vacancies characteristic of covellite[5].

Workflow Step1 1. Solvent Degassing (N2/Ar Purge) Step2 2. Precursor Dissolution (CuCl2 + CTAB & Na2S·9H2O) Step1->Step2 Step3 3. pH Adjustment (Target pH 9.5 for CuS) Step2->Step3 Step4 4. Hydrothermal Ageing (130°C, 24h in Autoclave) Step3->Step4 Step5 5. Quenching & Washing (Centrifugation with EtOH) Step4->Step5 Step6 6. Characterization (XRD, UV-Vis, TEM) Step5->Step6

Step-by-step experimental workflow for hydrothermal CuS NP synthesis.

Protocol B: Green Synthesis of Silver Sulfide (Ag₂S) Nanoparticles

This protocol utilizes a facile, ambient-temperature green chemistry route, employing 6 as dual reducing and capping agents[6],[7].

Step-by-Step Methodology:

  • Extract Preparation: Prepare an aqueous rosemary leaves extract and filter through a 0.22 µm membrane to remove particulate matter[6].

  • Precursor Mixing: Add 10 mL of 0.01 M AgNO₃ to 20 mL of the rosemary extract. Stir at ambient temperature (27°C) for 15 minutes[6],[7]. Causality: The polyphenols in the extract coordinate with Ag⁺ ions, forming a steric stabilization layer that prevents uncontrolled agglomeration[6].

  • Nucleation: Introduce 10 mL of 0.01 M Na₂S·9H₂O dropwise into the mixture under continuous magnetic stirring[6].

  • Maturation: Allow the reaction to proceed for 2 hours at 27°C in the dark to prevent the photo-reduction of silver ions[6].

  • Collection: Centrifuge the resulting dark brown suspension at 10,000 rpm for 15 minutes. Wash with deionized water and dry under vacuum[6].

Self-Validation Checkpoints:

  • Optical Signature: Successful formation of spherical Ag₂S NPs is validated by a distinct Surface Plasmon Resonance (SPR) peak at approximately 355 nm via UV-Vis spectroscopy[6],[7].

Data Presentation: Physicochemical Properties

NanoparticlePrecursorsSynthesis MethodOptimal pH / TempCrystalline Phase & MorphologyAverage SizeBand Gap / Optical Signature
Copper Sulfide (CuS) CuCl₂·2H₂O, Na₂S·9H₂O, CTABHydrothermalpH 9.5 / 130°CCovellite (Hexagonal nanoplates)15 – 60 nm~1.88 - 2.04 eV (NIR LSPR)
Silver Sulfide (Ag₂S) AgNO₃, Na₂S·9H₂O, Plant ExtractGreen SynthesisAmbient pH / 27°CMonoclinic (Spherical)14 – 30 nm~0.96 eV (SPR at 355 nm)

Sources

Application

Application Notes: The Role of Disodium Sulfide Nonahydrate in Leather Unhairing Processes

Abstract The unhairing of animal hides is a foundational and critical step in leather manufacturing. For decades, the use of disodium sulfide, typically in its nonahydrate form (Na₂S·9H₂O), has been the international ind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unhairing of animal hides is a foundational and critical step in leather manufacturing. For decades, the use of disodium sulfide, typically in its nonahydrate form (Na₂S·9H₂O), has been the international industry standard for this process, often in conjunction with lime (calcium hydroxide)[1]. This application note provides a detailed technical guide for researchers and leather processing professionals on the use of disodium sulfide nonahydrate. It covers the fundamental chemical mechanisms, provides detailed experimental protocols for both "hair-burning" and "hair-saving" methodologies, discusses critical process parameters, and addresses the significant safety and environmental considerations inherent to its use.

Introduction: The Chemistry of Unhairing

The primary objective of the unhairing process is the removal of hair, epidermis, and other keratinous materials from the hide, preparing the collagenous pelt for subsequent tanning operations[2][3]. Hair and wool are primarily composed of keratin, a fibrous structural protein characterized by a high concentration of the amino acid cysteine. The structural integrity of keratin is largely due to the numerous disulfide bonds (-S-S-) that form cross-links between polypeptide chains[4].

Disodium sulfide is a powerful reducing and hydrolytic agent, making it exceptionally effective at breaking down keratin[5][6]. When dissolved in water, it forms a strongly alkaline solution, which aids in the swelling and softening of the hide structure, allowing for deeper chemical penetration[7][8]. The core of its function lies in the reductive cleavage of keratin's disulfide bonds, which destabilizes the hair structure, causing it to either completely dissolve or be easily removed mechanically[4].

Physicochemical Properties of Disodium Sulfide Nonahydrate

Disodium sulfide nonahydrate is the most common hydrated form of sodium sulfide used in industrial applications[9]. Its properties are crucial for its handling, storage, and application in the tannery.

PropertyValueSource(s)
Chemical Formula Na₂S·9H₂O[8][9]
Molar Mass 240.18 g/mol [9]
Appearance Colorless to yellowish, hygroscopic crystalline solid[7][8]
Odor Characteristic of rotten eggs due to hydrolysis and H₂S formation[8][10]
Solubility in Water Highly soluble, forms a strongly alkaline solution[7][9]
Melting Point Approx. 50 °C (decomposes)[9]
Density Approx. 1.43 g/cm³[8][9]
CAS Number 1313-84-4[7][9]

Mechanism of Action: Keratin Degradation

The unhairing action of sodium sulfide is a two-fold process involving both alkalinity and reduction.

  • Alkaline Hydrolysis: The process is conducted at a high pH, typically above 12.5, through the addition of lime (Ca(OH)₂) and the inherent alkalinity of Na₂S[1]. This high pH causes the hide to swell, opening up the fiber structure for chemical penetration. It also initiates the hydrolysis of peptide bonds in the pre-keratinous region of the hair root, which is less chemically resistant than the mature hair shaft[11].

  • Reductive Cleavage of Disulfide Bonds: The sulfide ion (or more accurately, the hydrosulfide ion, HS⁻, which is predominant at the process pH) acts as a potent reducing agent[1]. It attacks the disulfide cross-links in the keratin molecule, breaking them to form two thiol (-SH) groups. This reaction fundamentally weakens the keratin structure, leading to its breakdown and dissolution[4].

The overall reaction can be simplified as: Keratin-S-S-Keratin + 2Na₂S + 2H₂O → 2 Keratin-SH + 2NaOH + Na₂S₂

This chemical degradation is the cornerstone of the "hair-burning" process, where the entire hair shaft is destroyed and dissolved in the process liquor[12][13].

Keratin_Degradation cluster_0 Keratin Structure cluster_1 Chemical Attack cluster_2 Result: Weakened Structure K1 Polypeptide Chain A SS_Bond Disulfide Bond (-S-S-) K1->SS_Bond Cysteine Residue K2 Polypeptide Chain B K2->SS_Bond Cysteine Residue K1_SH Polypeptide Chain A with Thiol Group (-SH) SS_Bond->K1_SH Forms K2_SH Polypeptide Chain B with Thiol Group (-SH) SS_Bond->K2_SH Forms Sulfide Hydrosulfide Ions (HS⁻) from Na₂S in H₂O Sulfide->SS_Bond Reductive Cleavage

Diagram 1: Reductive cleavage of keratin disulfide bonds by sulfide ions.

Protocols for Unhairing

The application of disodium sulfide nonahydrate can be broadly categorized into two main methodologies: "hair-burning" and "hair-saving." The choice depends on environmental regulations, the value of the hair/wool, and the desired leather characteristics.

Protocol 4.1: Standard "Hair-Burning" Drum Unhairing

This is the most common method, valued for its simplicity and effectiveness in producing a clean pelt surface. It results in the complete dissolution of the hair[12].

Materials:

  • Salted or fresh hides

  • Water (25-28 °C)

  • Disodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Hydrated Lime (Ca(OH)₂)

  • Processing Drum

Step-by-Step Procedure:

  • Soaking: Hides are first thoroughly washed and soaked to rehydrate them, remove dirt, salt, and globular proteins. This is a critical preparatory step for uniform chemical uptake[11].

  • Process Initiation: The soaked hides are placed in a processing drum. A low float (water level) is used to ensure high chemical concentration and mechanical action. Typically, 100-200% water on hide weight is used[12].

  • Sulfide Addition: Add 1.5% to 3.0% disodium sulfide nonahydrate (based on raw hide weight) to the drum[12][13]. The drum is run intermittently (e.g., 10 minutes every hour) for 2-3 hours. This initiates the hair-loosening process.

  • Lime Addition: Add 2.0% to 4.0% hydrated lime to the drum. The lime raises the pH to the optimal range (12.5-12.8), swells the pelt, and saponifies fats[1].

  • Main Liming Process: The drum is run intermittently for 12 to 18 hours. During this time, the combined action of sulfide and lime completely dissolves the hair and opens up the collagen fiber structure.

  • Pelt Check: After the process, the hair should be completely "pulped" or dissolved, and the epidermis should be easily removable, leaving a clean grain surface.

  • Draining and Washing: The spent liquor, which is highly polluting, is drained, and the pelts are thoroughly washed to remove residual chemicals and degraded protein products.

Protocol 4.2: "Hair-Saving" Unhairing

This method is an environmentally conscious alternative that aims to keep the hair shaft intact for recovery, significantly reducing the effluent pollution load[14][15]. It relies on a principle called "immunization."

Principle of Immunization: Before the main sulfide unhairing, the hides are treated with an alkali (lime) in the absence of sulfide. This treatment makes the mature keratin of the hair shaft more resistant to chemical attack, while the immature hair root remains vulnerable[12][15]. A subsequent, lower dose of sulfide is then sufficient to attack only the hair root, allowing the intact hair to be released and filtered from the float[12].

Step-by-Step Procedure:

  • Soaking: As per the standard protocol.

  • Immunization: The hides are treated in a drum with 2.0-3.0% lime and 100-150% water for 1-2 hours. This step increases the chemical resistance of the hair shaft[12].

  • Unhairing: A reduced amount of disodium sulfide nonahydrate (typically 0.8% to 1.5%) is added[12][14]. The drum is run for 90-120 minutes until the hair is loosened at the root.

  • Hair Recovery: The liquor is drained and recirculated through a filtration screen to separate and recover the intact hair fibers[15].

  • Reliming: The pelts are returned to the drum with the filtered liquor. Additional lime (and sometimes a very small amount of sulfide) is added to complete the opening-up of the collagen structure, similar to the standard liming process, for another 8-12 hours[12].

  • Draining and Washing: The process concludes with draining the reliming liquor and washing the pelts.

Unhairing_Workflow cluster_HB Hair-Burning Process cluster_HS Hair-Saving Process Start Start: Raw Hides Soaking Soaking (Rehydration & Cleaning) Start->Soaking Drum Load into Processing Drum Soaking->Drum Sulfide_HB Add Na₂S (1.5-3%) Drum->Sulfide_HB Immunize Immunization (Lime only, 1-2 hrs) Drum->Immunize Lime_HB Add Lime (2-4%) Sulfide_HB->Lime_HB Process_HB Main Liming (12-18 hrs) Lime_HB->Process_HB Result_HB Result: Clean Pelt, Hair Dissolved Process_HB->Result_HB Sulfide_HS Add Na₂S (0.8-1.5%) Immunize->Sulfide_HS Filter Filter & Recover Hair Sulfide_HS->Filter Relime_HS Reliming (8-12 hrs) Filter->Relime_HS Result_HS Result: Clean Pelt, Hair Recovered Relime_HS->Result_HS

Sources

Method

disodium sulfide nonahydrate in kraft pulping liquor preparation

Author: BenchChem Technical Support Team. Date: March 2026

Disodium Sulfide Nonahydrate ( Na2​S⋅9H2​O ) in Kraft Pulping Liquor Preparation: Application Notes and Protocols

Target Audience: Researchers, process chemists, and materials scientists in biomass valorization and lignocellulosic research.

Executive Summary

In laboratory-scale kraft pulping and biomass fractionation, the precise formulation of "white liquor"—the alkaline cooking solution—is the most critical variable dictating delignification efficiency and carbohydrate retention. While industrial mills regenerate sodium sulfide ( Na2​S ) via recovery boilers, laboratory researchers must synthesize white liquor de novo. Disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) is the preferred reagent for this task due to its crystalline stability compared to anhydrous Na2​S . However, its high degree of hydration, extreme hygroscopicity, and susceptibility to oxidation demand rigorous stoichiometric control and anaerobic handling[1]. This application note provides a self-validating protocol for preparing, standardizing, and utilizing Na2​S⋅9H2​O in kraft pulping studies.

Mechanistic Principles: The Causality of the Hydrosulfide Ion

To understand the experimental constraints of white liquor preparation, one must first understand the molecular role of Na2​S . When dissolved in water, Na2​S establishes an equilibrium, dissociating into sodium hydrosulfide ( NaHS ) and sodium hydroxide ( NaOH ).

The addition of Na2​S to a standard soda pulping process (pure NaOH ) fundamentally alters the reaction kinetics. Under highly alkaline conditions, phenolic lignin structures lose a proton and form a reactive quinone methide intermediate . The hydrosulfide ion ( HS− ) acts as a highly potent nucleophile—significantly stronger than the hydroxide ion ( OH− )—and attacks the α -carbon of the quinone methide[2].

This nucleophilic attack forms a benzyl mercaptide structure. Through neighboring group participation, the mercaptide anion attacks the β -carbon, forming a thiirane (episulfide) intermediate . This intermediate rapidly eliminates the β -aroxy substituent, effectively cleaving the β -O-4 aryl ether linkages that hold the lignin polymer together[3][4]. This targeted cleavage accelerates delignification while minimizing the degradation of valuable cellulose and hemicellulose carbohydrates.

LigninCleavage N1 Lignin β-O-4 Linkage (with α-hydroxyl) N2 Quinone Methide Intermediate N1->N2 Alkali (OH⁻) -H₂O N3 Hydrosulfide Attack (HS⁻ Nucleophile) N2->N3 Na₂S Dissociation N4 Benzyl Mercaptide Structure N3->N4 Addition to α-carbon N5 Thiirane (Episulfide) Intermediate N4->N5 Neighboring Group Participation N6 Cleaved Phenolic Unit & Elemental Sulfur N5->N6 Elimination of β-aroxy group

Fig 1: Mechanism of lignin β-O-4 cleavage by hydrosulfide ions via a thiirane intermediate.

Quantitative Parameters & Reagent Properties

In the pulp and paper industry, chemical charges are conventionally expressed as Na2​O equivalents to standardize the reactive sodium content across different sodium salts[5]. Failure to account for the massive molar mass difference between anhydrous Na2​S and Na2​S⋅9H2​O is the most common source of laboratory failure.

Table 1: Physicochemical Properties of Sodium Sulfide Reagents | Property | Anhydrous Sodium Sulfide | Disodium Sulfide Nonahydrate | | :--- | :--- | :--- | | Chemical Formula | Na2​S | Na2​S⋅9H2​O | | Molar Mass | 78.04 g/mol | 240.18 g/mol | | Mass Ratio (Reagent to Na2​O ) | 1.26 g Na2​S = 1.0 g Na2​O | 3.87 g Na2​S⋅9H2​O = 1.0 g Na2​O | | Handling Precaution | Highly hygroscopic, unstable | Deliquescent, prone to rapid oxidation |

Table 2: Key Quantitative Parameters for White Liquor Preparation | Parameter | Definition | Formula (as Na2​O equivalents) | Typical Target Range | | :--- | :--- | :--- | :--- | | Active Alkali (AA) | Total active OH− and HS− | NaOH+Na2​S | 140 - 170 g/L[5] | | Effective Alkali (EA) | Actual OH− concentration | NaOH+21​Na2​S | 120 - 150 g/L | | Sulfidity | Ratio of sulfide to active alkali | (Na2​S/AA)×100 | 20% - 40%[6] |

Step-by-Step Methodology: White Liquor Preparation

This protocol outlines the preparation of 1.0 L of white liquor targeting an Active Alkali (AA) of 150 g/L (as Na2​O ) and a Sulfidity of 30% .

Step 1: Stoichiometric Calculations (The Causality of Hydration)

To achieve 30% sulfidity at 150 g/L AA:

  • Na2​S required (as Na2​O ) = 150 g/L×0.30=45 g/L .

  • NaOH required (as Na2​O ) = 150 g/L−45 g/L=105 g/L .

Convert Na2​O equivalents to actual reagent mass:

  • NaOH mass : 105 g×1.29 (conversion factor)=135.45 g of pure NaOH pellets.

  • Na2​S⋅9H2​O mass : 45 g×3.87 (conversion factor)=174.15 g of Na2​S⋅9H2​O crystals.

Step 2: Anaerobic Dissolution

Causality: Na2​S rapidly oxidizes in the presence of dissolved oxygen to form sodium thiosulfate ( Na2​S2​O3​ ) and sodium sulfate ( Na2​SO4​ ), which are inactive in pulping and will artificially lower your effective sulfidity[1].

  • Boil 800 mL of deionized water for 15 minutes to expel dissolved oxygen.

  • Transfer the water to a heavy-walled flask and purge continuously with Nitrogen ( N2​ ) or Argon gas as it cools to room temperature.

  • Inside a fume hood (or ideally, a glovebox), rapidly weigh 174.15 g of Na2​S⋅9H2​O . The crystals should be pale yellow/colorless; discard any dark brown or heavily degraded surface layers.

  • Dissolve the Na2​S⋅9H2​O into 400 mL of the degassed water under continuous inert gas purging.

Step 3: Liquor Formulation
  • In a separate vessel, carefully dissolve 135.45 g of NaOH into 400 mL of degassed water (Caution: Highly exothermic). Allow to cool.

  • Combine the NaOH solution with the Na2​S solution.

  • Dilute to exactly 1.0 L using the remaining degassed water. Store in a tightly sealed, opaque, alkali-resistant polymer bottle (e.g., HDPE) under an inert atmosphere.

Self-Validation System: The ABC Titration

Because Na2​S⋅9H2​O degrades over time, you must validate the exact chemical composition of your synthesized white liquor before introducing it to the digester. The industry standard for this is the ABC Titration (SCAN-N 30:85)[7][8].

Procedure: Titrate a diluted aliquot of your white liquor using 1.0 N Hydrochloric Acid ( HCl ) while monitoring pH[8].

  • Point A (pH ~10.5): At this inflection point, all NaOH is neutralized, and half of the Na2​S (the OH− from Na2​S+H2​O⇌NaHS+NaOH ) is neutralized.

    • Volume A corresponds to NaOH+21​Na2​S (Effective Alkali)[9].

  • Point B (pH ~8.5): At this point, the remaining NaHS is neutralized to H2​S .

    • Volume B - Volume A corresponds to the remaining 21​Na2​S .

  • Point C (pH ~4.0): This final point neutralizes any sodium carbonate ( Na2​CO3​ ) present (usually from NaOH absorbing ambient CO2​ ).

Validation Check: If your calculated Sulfidity from the ABC titration deviates by more than ±1.5% from your 30% target, adjust the liquor by adding concentrated NaOH or Na2​S stock solutions before proceeding to the kraft cook.

WhiteLiquorPrep W1 Calculate Reagents (Target AA & Sulfidity) W2 Weigh Na₂S·9H₂O (Minimize Air Exposure) W1->W2 W3 Dissolve in Degassed Deionized Water W2->W3 Prevents oxidation to thiosulfate W4 Add NaOH to Target Effective Alkali W3->W4 W5 ABC Titration (Self-Validation) W4->W5 Quality Control W5->W1 Fail (Adjust) W6 Laboratory Kraft Pulping (Digester) W5->W6 Pass

Fig 2: Experimental workflow for white liquor preparation and ABC titration validation.

References

  • basics of kraft pulping | PDF - Slideshare. Slideshare.net. Available at:[Link]

  • Fractionation of technical lignin: Molecular mass and pH effects - BioResources. Ncsu.edu. Available at:[Link]

  • Detailed Modeling of Kraft Pulping Chemistry. Delignification - ACS Publications. Acs.org. Available at:[Link]

  • Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills - CORE. Core.ac.uk. Available at:[Link]

  • Online monitoring of inorganic cooking chemicals in white liquor by pulse voltammetry - TAPPI.org. Tappi.org. Available at:[Link]

  • Principle of chemical pulping - KnowPulp. Knowpulp.com. Available at:[Link]

  • Impact of Sulfidity on the Kraft Pulping of Eucalyptus - BioResources. Ncsu.edu. Available at:[Link]

Sources

Application

synthesis of organic sulfur compounds using disodium sulfide nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Organic Sulfur Compounds Using Disodium Sulfide Nonahydrate ( Na2​S⋅9H2​O )

Executive Summary & Reagent Profiling

Disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) is a versatile, cost-effective, and highly nucleophilic sulfur surrogate widely utilized in modern organic synthesis and pharmaceutical drug development. Unlike anhydrous sodium sulfide—which is notoriously pyrophoric and challenging to handle—the nonahydrate form offers superior bench stability while maintaining robust reactivity[1]. This application note delineates field-proven protocols for utilizing Na2​S⋅9H2​O in the synthesis of aryl thiols, thioamides, and poly(alkylene sulfide)s. Emphasis is placed on the causality behind catalyst selection, solvent effects, and self-validating experimental workflows to ensure high-fidelity reproducibility.

Mechanistic Pathways & Logical Workflows

The synthetic utility of Na2​S⋅9H2​O spans transition-metal-catalyzed cross-coupling, direct nucleophilic addition, and aliphatic substitution ( SN​2 ).

G Na2S Na₂S·9H₂O (Sulfur Source) Sub_A Aryl Iodides Na2S->Sub_A Sub_B Aryl Nitriles Na2S->Sub_B Sub_C Dihaloalkanes Na2S->Sub_C Prod_A Aryl Thiols Sub_A->Prod_A Cu cat. / EDT DMSO, 100°C Prod_B Thioamides Sub_B->Prod_B [DBUH][OAc] RT, 2h Prod_C Poly(alkylene sulfide)s Sub_C->Prod_C Reflux 140-160°C

Primary synthetic pathways utilizing Na₂S·9H₂O as a nucleophilic sulfur surrogate.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a recipe.

  • Aryl Thiol Synthesis (The Ligand Effect): Direct thiolation of aryl halides with Na2​S typically yields unwanted diaryl thioethers due to over-reaction. By introducing 1,2-ethanedithiol (EDT) as a catalytic ligand in a copper-catalyzed system, the Cu-intermediate is sterically and electronically stabilized[2]. This directs the reaction pathway exclusively toward the primary aryl thiol, preventing secondary cross-coupling.

  • Thioamide Synthesis (The Ionic Liquid Effect): The conversion of aryl nitriles to thioamides is traditionally sluggish. Utilizing the ionic liquid 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]) accelerates the reaction at room temperature[3]. The [DBUH]+ cation activates the nitrile carbon via hydrogen bonding, making it highly susceptible to S2− attack. Crucially, the water molecules from the nonahydrate ( 9H2​O ) act as the necessary proton source for the tautomerization of the thioimidate intermediate into the final thioamide[3].

  • Polymeric Sulfides (Thermal Polycondensation): The synthesis of poly(alkylene sulfide)s via SN​2 substitution requires high temperatures (140–160 °C) to overcome the activation energy of polymer chain extension[4]. The nonahydrate melts in its own water of crystallization, acting as a neat, highly concentrated reaction medium that drives the polycondensation of α,ω -dihaloalkanes without the need for external solvents[4].

Quantitative Data Summary

The following table summarizes the optimized parameters for various Na2​S⋅9H2​O -mediated syntheses to aid in rapid experimental planning.

Target Compound ClassSubstrateCatalyst / PromoterSolvent / ConditionsTimeTypical Yield
Aryl Thiols Aryl IodidesCu / 1,2-Ethanedithiol (EDT)DMSO, 100 °C, Argon20 h76–99%
Thioamides Aryl Nitriles[DBUH][OAc] Ionic LiquidSolvent-free (IL), RT2 h80–88%
Poly(alkylene sulfide)s α,ω -DihaloalkanesNoneNeat / Reflux, 140–160 °C1–24 h>90%
Dithiacyclophanes Bis(bromomethyl)arenesCoal Fly Ash (CFA) support CH2​Cl2​ /EtOH, RT24 h55–65%

Step-by-Step Experimental Protocols

Protocol A: Copper-Catalyzed Direct Synthesis of Aryl Thiols

Objective: Synthesize aryl thiols from aryl iodides while suppressing diaryl sulfide byproducts[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Na2​S⋅9H2​O (2.0 mmol), and Cu powder (10 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle 3 times. Causality: Oxygen must be strictly excluded to prevent the oxidative dimerization of the newly formed thiols into disulfides.

  • Ligand & Solvent Addition: Inject anhydrous DMSO (3.0 mL) and 1,2-ethanedithiol (EDT) (20 mol%) via a micro-syringe.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 20 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The complete disappearance of the UV-active aryl iodide spot confirms total conversion.

  • Workup (Critical Step): Cool the mixture to room temperature. Dilute with deionized water (10 mL) and carefully acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Self-Validation Check: Verify the pH with indicator strips before proceeding. Acidification is mandatory to protonate the intermediate sodium thiolate salt into the desired free aryl thiol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Green Synthesis of Thioamides at Room Temperature

Objective: Convert aryl nitriles to thioamides using a recyclable ionic liquid promoter[3].

  • Reaction Setup: In a 10 mL round-bottom flask, combine the aryl nitrile (0.5 mmol), Na2​S⋅9H2​O (0.6 mmol), and [DBUH][OAc] ionic liquid (1.0 mL).

  • Stirring: Stir the mixture at room temperature for 2 hours in open air.

    • Self-Validation Check: The initially heterogeneous mixture will gradually become homogeneous as the Na2​S⋅9H2​O dissolves. A distinct color change (typically to yellow/orange) visually indicates the formation of the thioamide.

  • Extraction: Add diethyl ether (5 mL) to the flask and stir vigorously for 5 minutes. The thioamide product partitions into the ether layer, while the unreacted inorganic salts remain trapped in the ionic liquid.

  • Phase Separation: Decant the ether layer. Repeat the extraction twice.

    • Self-Validation Check: Evaporate the combined ether layers to yield the crude thioamide. The remaining [DBUH][OAc] phase can be dried under vacuum and reused for up to 5 consecutive runs without a significant drop in catalytic yield, confirming the green chemistry integrity of the protocol[3].

Safety & Handling Guidelines

  • Toxicity & Corrosivity: Na2​S⋅9H2​O is highly toxic if swallowed or absorbed through the skin (H302, H311) and causes severe skin burns (H314). Proper PPE (nitrile gloves, lab coat, safety goggles) is non-negotiable.

  • Hydrogen Sulfide ( H2​S ) Risk: Upon contact with acids—or even ambient moisture over prolonged periods—it releases H2​S gas, which is highly toxic, paralyzes the olfactory nerves at high concentrations, and is characterized by a rotten egg odor[5]. All reactions and workups must be performed in a certified, high-flow fume hood.

  • Quenching Protocol: Never dispose of unreacted Na2​S directly into acidic or general aqueous waste streams. Quench all aqueous sulfide waste by adding a copious amount of sodium hypochlorite (bleach) solution. Stir for at least 2 hours to fully oxidize the reactive sulfide anions to inert sulfate ( SO42−​ ) before standard disposal.

References

  • Title: Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol Source: Organic Chemistry Portal (Synlett) URL: 2

  • Title: A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature Source: ResearchGate (RSC Advances) URL: 3

  • Title: The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide Source: Taylor & Francis URL: 4

  • Title: Sodium sulfide on coal fly ash (Na2S/CFA) as a reagent for the synthesis of dithia[3.3]cyclophanes Source: SciSpace URL: 6

  • Title: Sodium sulfide nonahydrate, ACS reagent, ≥98.0% Source: Sigma-Aldrich URL:

Sources

Technical Notes & Optimization

Troubleshooting

controlling hydrogen sulfide gas release from Na2S·9H2O reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Hydrogen Sulfide ( H2​S ) Release from Na2​S⋅9H2​O

Welcome to the Application Scientist Support Hub for hydrogen sulfide gasotransmitter research. Utilizing Sodium sulfide nonahydrate ( Na2​S⋅9H2​O ) as an H2​S donor presents unique thermodynamic and kinetic challenges. Unlike stable small-molecule drugs, inorganic sulfide salts create highly dynamic, multi-phase equilibrium systems.

This guide is engineered to help researchers, scientists, and drug development professionals troubleshoot volatilization, control dosing, and ensure self-validating experimental integrity.

The Mechanistic Reality of Inorganic H2​S Donors

To troubleshoot Na2​S effectively, you must first understand the causality of its behavior in solution. When Na2​S⋅9H2​O dissolves, it does not simply exist as a static molecule. It enters a pH-dependent dynamic equilibrium: H2​S⇌HS−+H+⇌S2−+2H+ .

At room temperature, the pKa of this primary equilibrium is approximately 7.0[1]. Under physiological conditions (pH 7.4), roughly 80% of the sulfide exists as the hydrosulfide anion ( HS− ), while only ~20% exists as dissolved H2​S gas[2].

The Volatilization Paradox: H2​S is highly volatile. In an open system (like a standard 96-well plate), the protonated H2​S rapidly escapes into the headspace[1]. According to Le Chatelier's principle, this continuous loss forces the HS− to consume protons from the buffer to form more H2​S , which paradoxically drives the pH of your solution upward[1].

H2S_Equilibrium Na2S Na2S·9H2O (Solid) Dissolution Dissolution in H2O Na2S->Dissolution HS HS⁻ (Aqueous) ~80% at pH 7.4 Dissolution->HS pH > 7 H2S_aq H2S (Aqueous) ~20% at pH 7.4 Dissolution->H2S_aq pH < 7 HS->H2S_aq pKa ~7.0 Polysulfides Polysulfides / Sulfates (Oxidation) HS->Polysulfides O2 exposure H2S_gas H2S (Gas Phase) Volatilization H2S_aq->H2S_gas Escapes to headspace H2S_aq->Polysulfides O2 exposure

Fig 1: H2S equilibrium, volatilization, and oxidation pathways in aqueous solutions.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must include a built-in validation step to confirm the chemical state of your donor.

Protocol A: Preparation of Anaerobic Na2​S Stock Solutions

Causality Check: Dissolved oxygen reacts rapidly with HS− to form polysulfides and thiosulfate, fundamentally altering the pharmacological profile of your donor[2].

  • Deoxygenation: Purge deionized water with high-purity Nitrogen ( N2​ ) or Argon gas for a minimum of 30 minutes to displace dissolved oxygen[2].

  • Crystal Selection (Validation Step): Inspect your Na2​S⋅9H2​O crystals. Select only clear, colorless crystals. Discard any crystals with a yellow tint, as this visually confirms pre-existing polysulfide contamination.

  • Dissolution: Dissolve the required mass of Na2​S⋅9H2​O in the deoxygenated water inside a sealed polypropylene tube (previously flushed with nitrogen) to create a 100 mmol/L stock solution[2][3].

  • Immediate Utilization: Do not store the aqueous solution[2]. The half-life of H2​S in an open aqueous system is on the order of minutes[1]. Use immediately for downstream dilutions.

Protocol B: Safe Quenching and Disposal

Causality Check: H2​S gas is heavier than air, highly toxic, and poses a severe inhalation hazard. Unreacted sulfides must be chemically oxidized before disposal to prevent lethal accumulations in laboratory plumbing[4].

  • Containment: Perform all reactions and disposals strictly within a certified fume hood.

  • Oxidation Quenching: To permanently stop the evolution of H2​S , cover the remaining material with a dilute oxidizing solution. A 3-5% Hydrogen Peroxide ( H2​O2​ ) solution or weak sodium hypochlorite (bleach) is preferred[4].

  • Verification (Validation Step): Confirm complete oxidation using lead acetate test strips. The absence of black discoloration on the strip guarantees that reactive sulfides have been successfully converted to environmentally safe sulfates[4].

Quantitative Data Summary

Use the following reference metrics to calibrate your dosing and safety parameters.

ParameterValue / MetricExperimental Implication
Aqueous Half-Life (Open System) Order of minutesRapid loss requires immediate use and necessitates continuous perfusion for stable in vitro assays[1].
Physiological Speciation (pH 7.4) ~80% HS− : ~20% H2​S HS− acts as the primary nucleophile; H2​S drives volatility and membrane permeability[2].
Gas Dilution Ratio 1 mg/L = 717 μMEssential conversion factor for calculating physiological dosing[1].
Extinction Coefficient ( E230​ ) 7,700 L mol⁻¹ cm⁻¹Enables precise UV-Vis quantification of stock concentration at 230 nm[3].
Flammability Range 4% to 46% by volumeHigh fire risk in enclosed spaces; requires strict ventilation and elimination of ignition sources[4].
Troubleshooting Guides & FAQs

Q: Why does my H2​S concentration drop to near-zero within minutes of adding Na2​S⋅9H2​O to my cell culture media? A: This is primarily due to rapid volatilization, not cellular consumption or oxidation. H2​S partitions heavily into the gas phase. In standard open-well cell culture plates, the gas escapes into the incubator atmosphere, causing the aqueous concentration to decline with a half-life of just a few minutes[1]. To maintain stable concentrations, you must transition to sealed microfluidic perfusion systems[1] or utilize slow-releasing synthetic donors (e.g., GYY4137 or AP39)[3].

Q: My pH is unexpectedly rising over the course of the experiment. Is my Na2​S contaminated with a base? A: No, this is a natural thermodynamic consequence of the equilibrium shift. As protonated H2​S evaporates from the solution, the equilibrium ( HS−+H+⇌H2​S ) is constantly driven to the right. This continuous consumption of protons depletes the buffer and raises the pH of your media[1]. Ensure your biological buffers are strongly poised to resist this specific shift.

Q: I am using fluorescent probes (e.g., WSP-1 or WSP-5) to detect H2​S , but my signal is highly variable. How can I stabilize it? A: Fluorescent nucleophilic attack probes are highly pH-dependent. Because the HS− anion has a higher nucleophilicity than neutral H2​S , higher pH values will yield higher fluorescence intensities even if the total sulfide concentration remains identical[5]. To stabilize your readings, ensure strict pH control. Additionally, adding a surfactant like 1 mM CTAB can enhance probe solubility, bring reactants closer together, and stabilize the reaction kinetics[6].

Q: How can I prevent the "burst effect" cytotoxicity associated with Na2​S administration? A: Inorganic salts like Na2​S produce a swift, short-lived elevation of sulfide that can instantly reach cytotoxic levels before rapidly degrading[1][3]. If your cells are dying upon bolus administration, you must either drastically reduce the dose and use a syringe pump for continuous low-dose infusion, or switch to a slow-releasing donor that better mimics endogenous physiological production rates[3].

References
  • Generation of controllable gaseous H2S concentrations using microfluidics - PMC - nih.gov.1

  • Sodium Hydrosulfide Handbook - AusIMM - ausimm.com. 4

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - nih.gov. 6

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection (Extended) - windows.net. 5

  • Technical Manual: SulfoBiotics - Sodium sulfide (Na2S) - dojindo.co.jp.2

  • TRPA1 Ion Channel Determines Beneficial and Detrimental Effects of GYY4137 in Murine Serum-Transfer Arthritis - Frontiers - frontiersin.org. 3

Sources

Optimization

improving yield in sulfidation reactions with sodium sulfide nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfidation Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with sodium sulfide nonahydrate ( Na2​S⋅9H2​O ). While it is an economical and potent reagent for C-S bond formation, its massive water content (approximately 68% by weight) and sensitivity to oxidation create a thermodynamic and kinetic minefield.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common reaction failures and provide self-validating protocols to ensure reproducible, high-yield sulfidation.

Diagnostic Workflow

SulfidationTroubleshooting A Suboptimal Yield with Na₂S·9H₂O B1 Hydrolysis of Electrophile (Alcohol Formation) A->B1 High Water Content B2 Polysulfide Formation (Over-alkylation) A->B2 O₂ Exposure B3 Biphasic Stalling (Poor Organic Solubility) A->B3 Non-polar Solvents C1 Dehydrate Reagent or use PTC System B1->C1 C2 Strict Stoichiometry & Degas Solvents B2->C2 C3 Add Phase Transfer Catalyst (e.g., TBAB) B3->C3

Logical workflow for diagnosing and resolving common Na₂S·9H₂O sulfidation failures.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my sulfidation reaction yielding predominantly alcohol byproducts instead of the target thioether? Causality: The 9 equivalents of water in Na2​S⋅9H2​O act as a highly competitive nucleophile. When reactions are run in polar aprotic solvents (such as DMF or NMP) at elevated temperatures, this water hydrolyzes the alkaline metal sulfide and the electrophile, leading to the formation of alcohols rather than the desired sulfide[1]. Solution: To prevent hydrolysis, the reaction system must be dehydrated[1]. You can either thermally dehydrate the Na2​S⋅9H2​O prior to the reaction (see Protocol 1), or circumvent the issue entirely by using a biphasic Phase Transfer Catalysis (PTC) system where the electrophile remains shielded in the organic phase (see Protocol 2).

Q2: My GC-MS shows a mixture of di- and trisulfides. How do I stop polysulfide formation? Causality: Sodium sulfide is highly susceptible to oxidation by atmospheric oxygen, which converts Na2​S into sodium polysulfides ( Na2​Sx​ )[2]. When these polysulfides react with your electrophile, they yield higher-order polysulfides (e.g., dibenzyl disulfide or trisulfide) instead of the target monosulfide[2]. Solution: Ensure strict stoichiometric control. A 1:1 molar ratio of Na2​S to sulfur/electrophile minimizes unreacted intermediates[2]. Furthermore, all solvents must be rigorously degassed, and the reaction must be kept under an inert nitrogen or argon atmosphere.

Q3: The Na2​S⋅9H2​O is completely insoluble in my organic solvent, and the reaction is stalled. What is the mechanism to fix this? Causality: As an inorganic salt, sodium sulfide has negligible solubility in non-polar organic solvents (like toluene or dichloromethane). Without a mechanism to bridge the aqueous-organic interface, the nucleophilic S2− cannot reach the electrophile. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336)[3]. The lipophilic quaternary ammonium cation pairs with the sulfide anion, shuttling it into the organic phase to facilitate rapid nucleophilic substitution[4],[3].

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction environments on sulfidation yields, demonstrating the critical need for either dehydration or phase transfer techniques.

Reaction ConditionAdditive / CatalystAtmospherePrimary Observed ByproductTypical Target Yield (%)
Polar Aprotic (Wet)NoneAirAlcohols (Hydrolysis) & Polysulfides< 30%
Polar Aprotic (Anhydrous)NoneN₂Trace Polysulfides60 - 75%
Biphasic (Toluene/Water)NoneN₂Unreacted Electrophile< 10%
Biphasic (Toluene/Water)TBAB (5 mol%)N₂None (Clean Conversion)> 90%

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Thermal Dehydration of Sodium Sulfide Nonahydrate

Use this protocol when moisture-sensitive electrophiles require strictly anhydrous conditions.

  • Setup: Transfer Na2​S⋅9H2​O into a distilling flask or retort.

  • Inert Purge: Establish a continuous, steady stream of dry nitrogen or hydrogen gas through the vessel. Crucial: Do not attempt to fuse the sodium sulfide in air; at high temperatures, oxygen will readily oxidize the sodium sulfide to sodium sulfate[5].

  • Heating: Heat the flask gently and gradually. Continue heating until water ceases to evolve and a solid cake of anhydrous sodium sulfide forms[5].

  • Validation Checkpoint: The physical transition from a liquefying paste to a dry, white/off-white solid cake confirms complete dehydration. Any significant yellow discoloration indicates a breach in the inert atmosphere and subsequent polysulfide formation.

  • Storage: Remove the solid cake and store it immediately in a well-stoppered container protected from atmospheric moisture (preferably in an argon-filled glovebox)[5].

Protocol 2: Biphasic Sulfidation via Phase Transfer Catalysis (PTC)

Use this protocol to achieve high-yield sulfidation without the need for prior dehydration of the nonahydrate.

  • Aqueous Phase Preparation: Dissolve Na2​S⋅9H2​O (1.2 equivalents) in degassed, deionized water to create an approximate 10-20 wt% concentration[3].

  • Organic Phase Preparation: Dissolve your alkyl halide electrophile (1.0 equivalent) and the phase transfer catalyst (e.g., Methyltrioctylammonium chloride or TBAB, 0.05 equivalents) in a non-polar solvent like toluene[3].

  • Reaction Execution: Combine the two phases and stir vigorously ( 800 rpm) at 60 °C under a nitrogen atmosphere.

  • Validation Checkpoint: The biphasic mechanism relies entirely on interfacial surface area and the lipophilic cation shuttle. If the stirring rate drops, the reaction will stall. The aqueous phase should transition from slightly yellow to colorless as the sulfide is consumed. Complete consumption of the electrophile (verified via TLC) validates the efficiency of the PTC mechanism.

  • Workup: Separate the phases, wash the organic layer with brine to remove residual salts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Sources

Troubleshooting

stabilizing disodium sulfide nonahydrate against deliquescence

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Disodium Sulfide Nonahydrate ( Na2​S⋅9H2​O )

Welcome to the Technical Support Center for handling Disodium Sulfide Nonahydrate. As a highly reactive and hygroscopic reagent, Na2​S⋅9H2​O presents significant challenges in analytical and synthetic workflows. This guide provides researchers, scientists, and drug development professionals with field-proven, causality-driven protocols to prevent deliquescence and oxidative degradation.

The Causality of Failure: Why Does Na2​S⋅9H2​O Degrade?

To stabilize a reagent, one must first understand the thermodynamic drivers of its instability.

  • Deliquescence : Na2​S⋅9H2​O is intrinsically deliquescent[1]. Deliquescence is a thermodynamic process that occurs when the vapor pressure of the saturated aqueous solution of the salt is lower than the partial pressure of water vapor in the ambient air. The nonahydrate crystal lattice rapidly absorbs atmospheric moisture until it collapses and dissolves into an aqueous sludge[2].

  • Autoxidation : Once moisture compromises the crystal surface, the dissolved sulfide ions become highly susceptible to atmospheric oxygen. Autoxidation converts the colorless sulfide into polysulfides ( Na2​Sx​ , which appear yellow to orange), thiosulfates, and eventually sulfates[3].

  • Carbonation : Exposure to ambient carbon dioxide leads to a reaction with the alkaline sulfide surface, forming sodium carbonate and releasing highly toxic hydrogen sulfide ( H2​S ) gas[3].

Troubleshooting Guide & FAQs

Q1: I opened a new bottle of Na2​S⋅9H2​O , and the crystals are coated in a yellow, wet sludge. Can I still use it? A1: No. The yellow color indicates the formation of polysulfides due to autoxidation, and the wetness confirms deliquescence[4]. Using this degraded reagent will introduce unknown concentrations of thiosulfate and polysulfide impurities into your reaction, destroying reproducibility. The batch must be safely quenched (e.g., using dilute sodium hypochlorite in an alkaline medium) and discarded[4].

Q2: How do I accurately weigh Na2​S⋅9H2​O without moisture absorption skewing the mass? A2: The most authoritative method is to weigh the chemical inside a glovebox under an inert atmosphere (Argon or Nitrogen)[5]. If a glovebox is unavailable, you must use a "Rapid Weighing Protocol" (detailed below) using pre-tared, sealable vials. Never leave the bulk container open for more than a few seconds, as the nonahydrate lattice rapidly absorbs moisture from the air[6].

Q3: We need to prepare a sulfide stock solution for a multi-day experiment. How can we prevent it from oxidizing over time? A3: Dilute aqueous solutions of sodium sulfide degrade rapidly (often within 24 hours)[4]. To stabilize the solution, you must use strictly degassed (oxygen-free) water and flush the headspace of the container with inert gas[7][8]. For long-term storage, the solution should be aliquoted into vials with zero headspace and frozen at -20°C[4].

Experimental Protocols

Protocol 1: Glovebox-Free Rapid Weighing and Solution Preparation

Self-Validating System: This protocol minimizes atmospheric exposure to less than 15 seconds, preventing the thermodynamic threshold for deliquescence from being reached. The mass is verified only when the system is sealed.

  • Preparation: Purge a volumetric flask with Argon or Nitrogen gas. Fill it with the required volume of ultra-pure water that has been strictly degassed via sparging (bubbling inert gas for 30 minutes) or freeze-pump-thaw cycling[7][8].

  • Taring: Place a clean, dry glass vial with a PTFE-lined screw cap on the analytical balance and tare it.

  • Rapid Transfer: Open the Na2​S⋅9H2​O bulk container, rapidly transfer the approximate desired mass into the vial using a clean, dry spatula, and immediately seal both the vial and the bulk container.

  • Mass Verification: Weigh the sealed vial to determine the exact mass of the transferred crystals.

  • Dissolution: Transfer the sealed vial to a fume hood. Open the vial and immediately dump the crystals into the inert-gas-purged, degassed water. Seal the flask and invert to dissolve.

Protocol 2: Long-Term Storage of Sulfide Stock Solutions
  • Prepare the stock solution using Protocol 1.

  • Using a syringe flushed with inert gas, transfer the solution into amber glass ampoules or cryogenic vials to protect against light degradation[1][9].

  • Fill the vials to the absolute brim to ensure zero headspace , preventing any gaseous oxygen from interacting with the solution[4].

  • Seal the vials tightly and store them at -20°C[4]. Thaw individual aliquots immediately before use and discard any unused portion.

Data Presentation: Reagent Integrity & Storage Conditions

To ensure trust and reproducibility, compare your storage methods against these validated benchmarks.

Storage ConditionAtmosphereTemperatureExpected Shelf LifeVisual Integrity Indicator
Original Sealed BottleArgon/Nitrogen2°C to 8°C12 - 24 monthsColorless, well-defined tetragonal crystals
Open to Air (Solid)Ambient Air20°C< 1 hourYellowing, wet sludge (Deliquescence)
Aqueous Solution (>1M)Ambient Air20°C< 24 hoursDeep yellow/orange tint (Polysulfides)
Aqueous Solution (Aliquots)Zero Headspace-20°C> 3 monthsColorless liquid upon thawing

Workflow Diagram: Reagent Verification and Handling

G A Visual Inspection of Na2S·9H2O B Colorless/White Crystals (Intact Lattice) A->B Pass C Yellow/Orange Sludge (Degraded) A->C Fail (Deliquescence) D Weigh rapidly or use Glovebox (Ar/N2) B->D E Discard safely (Quench with Bleach) C->E F Dissolve in Degassed Water D->F G Store aliquots at -20°C with zero headspace F->G

Workflow for verifying structural integrity and handling of sodium sulfide nonahydrate.

References

  • Kirk-Othmer. "Sodium Sulfates and Sulfides." Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons. URL: [Link]

  • GTran. "Material Safety Data Sheet Sodium Sulphide." GTran. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Sodium sulfide nonahydrate." Cole-Parmer. URL: [Link]

  • US Patent 5948392A. "Stable sulfide compositions, uses, and process for preparation thereof." Google Patents.
  • Centers for Disease Control and Prevention (CDC). "Hydrogen Sulfide Air Procedure." CDC Stacks. URL: [Link]

Sources

Optimization

removing polysulfide impurities from sodium sulfide nonahydrate

Technical Support Center: Troubleshooting & Purifying Sodium Sulfide Nonahydrate (Na₂S·9H₂O) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purifying Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical and ubiquitous challenge in materials science and organic synthesis: the degradation and purification of sodium sulfide nonahydrate.

This guide eschews basic generic advice in favor of mechanistic explanations, ensuring that you understand why a protocol works so you can adapt it to your specific laboratory conditions.

Part 1: Diagnostic FAQs (Understanding the Contamination)

Q: Why did my white/colorless Na₂S·9H₂O turn yellow, and why are my downstream reactions failing? A: The yellow, orange, or brownish coloration is a direct visual indicator of polysulfide (Na₂Sₓ) and oxysulfur (SOₓ) contamination[1]. Sodium sulfide is highly hygroscopic and exceptionally vulnerable to aerobic oxidation. When exposed to ambient air, the sulfide ion (S²⁻) oxidizes to elemental sulfur (S⁰). This elemental sulfur rapidly reacts with the remaining unoxidized sulfide ions to form polysulfide chains (Sₓ²⁻)[1].

This degradation alters the stoichiometric ratio of your reagent and introduces unwanted oxidants into your reaction matrix. In applications like the synthesis of cadmium sulfide quantum dots, preparation of bio-polymers, or reduction of nitroxides to amines, these impurities will poison catalysts and drastically reduce yields[2].

Q: My reagent is only slightly yellow. Can I avoid a full recrystallization? A: Yes, if the contamination is superficial. Oxidation primarily occurs at the crystal-air interface. If your batch consists of large, well-formed crystals, you can achieve mild purification by simply washing away the contaminated surface layer[2]. See Protocol A below. However, if the reagent has semi-liquefied into a "yellow sludge," a full antisolvent recrystallization (Protocol B ) is mandatory[3].

Part 2: Step-by-Step Purification Protocols

Every protocol below is designed as a self-validating system . The success of the purification is immediately confirmed by a stark visual cue: the transition from a yellow/brown state back to stark white or colorless crystals. If a yellow tint persists after drying, the protocol must be repeated.

Protocol A: Crystal Surface Washing (For Mild, Superficial Contamination)

Causality: Polysulfides and thiosulfates are concentrated on the outer layer of the crystal. Rapid washing with a solvent in which the bulk nonahydrate has limited solubility strips the contaminated layer while preserving the core.

  • Preparation: Transfer the contaminated Na₂S·9H₂O into a nitrogen or argon-filled glovebox to prevent further atmospheric degradation[4].

  • Selection: Using forceps, select the largest, most intact crystals. Discard any liquefied or heavily degraded powder at the bottom of the container.

  • Washing: Place the crystals on a fritted glass filter. Briefly and rapidly wash them with ice-cold, degassed absolute ethanol (or a highly restricted volume of degassed distilled water)[3].

  • Drying: Immediately apply vacuum filtration to pull the solvent through, then dry the crystals under a continuous stream of inert gas.

Protocol B: Ethanol Antisolvent Recrystallization (For Severe Contamination)

Causality: Water has a high dielectric constant, making it an excellent solvent for Na₂S·9H₂O. Ethanol, however, has a significantly lower dielectric constant and acts as an antisolvent. Adding ethanol to a saturated aqueous solution of sodium sulfide lowers the overall dielectric constant of the medium. This forces an increase in electrostatic attraction between Na⁺ and S²⁻ ions, driving the precipitation of pure Na₂S·9H₂O. Crucially, the polysulfide impurities and oxidized byproducts remain highly soluble in the mixed ethanol-water supernatant, allowing for clean phase separation[1][3].

  • Dissolution: In an inert atmosphere, dissolve the contaminated Na₂S·9H₂O in a minimal volume of hot, degassed distilled water (approx. 45–50 °C) until a fully saturated solution is achieved.

  • Antisolvent Addition: Slowly add hot, degassed absolute ethanol to the aqueous solution while stirring[3]. The volume of ethanol should be approximately 2 to 3 times the volume of the water used.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The pure Na₂S·9H₂O will crash out of the solution as white/colorless crystals, while the polysulfides will remain trapped in the yellow supernatant[1][3].

  • Isolation: Isolate the pure crystals via vacuum filtration under an inert atmosphere (N₂ or Ar).

  • Final Wash: Wash the filter cake with a small aliquot of ice-cold absolute ethanol to displace any remaining polysulfide-rich mother liquor. Dry under vacuum at room temperature. Do not apply heat, as fusion accelerates oxidation[1].

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the chemical logic and phase-separation mechanics of the Ethanol Antisolvent Recrystallization method.

G N1 Contaminated Na₂S·9H₂O (Yellow/Polysulfides) N2 Dissolve in minimal degassed H₂O N1->N2 Step 1 N3 Add absolute Ethanol (Antisolvent) N2->N3 Step 2 N4 Na₂S·9H₂O Crystallizes (White/Colorless) N3->N4 Dielectric drop N5 Polysulfides remain in EtOH/H₂O phase N3->N5 Impurity retention N6 Vacuum Filtration under N₂/Ar N4->N6 Step 3 N5->N6 Waste removal N7 Pure Na₂S·9H₂O Ready for Use N6->N7 Step 4

Workflow for Ethanol Antisolvent Recrystallization of Sodium Sulfide.

Part 4: Quantitative Data & Physicochemical Profile

To successfully execute the antisolvent protocol, it is vital to understand the thermodynamic parameters of your solvent system. The table below summarizes the quantitative data driving the purification logic.

Physicochemical PropertyWater (H₂O)Ethanol (EtOH)Impact on Purification Strategy
Dielectric Constant (ε at 20°C) ~80.1~24.3Adding EtOH drastically lowers ε, forcing the ionic Na₂S·9H₂O to precipitate[1].
Na₂S·9H₂O Solubility Very High (~18 g/100 mL at 20°C)*Low / Slightly SolubleEnables the antisolvent mechanism; EtOH forces the bulk salt out of the solution[1][5].
Polysulfide (Na₂Sₓ) Solubility HighModerate to HighEnsures polysulfides remain dissolved in the supernatant during precipitation[1].
Expected Recovery Yield N/A60% – 75%Represents the necessary trade-off between achieving high purity and accepting material loss.

*Note: Solubility value is based on the anhydrous equivalent mass dissolved in water.

Part 5: Storage & Handling FAQ

Q: How do I prevent polysulfides from forming again after I have purified the batch? A: Post-purification handling is just as critical as the purification itself. Na₂S·9H₂O crystals will liquefy and oxidize in humid air within minutes[1]. To maintain the integrity of your purified reagent:

  • Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon)[4].

  • Temperature: Keep refrigerated (2–8 °C) in a tightly sealed, light-resistant container[4].

  • Handling: Weigh rapidly during experiments to minimize air exposure. If possible, prepare standardized aqueous stock solutions immediately after purification and store them in sealed Schlenk flasks.

Sources

Troubleshooting

troubleshooting color variations in Na2S·9H2O crystals

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sodium Sulfide Nonahydrate ( Na2​S⋅9H2​O )

Welcome to the Technical Support Center for Sulfide Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sodium sulfide nonahydrate ( Na2​S⋅9H2​O ). In drug development and materials science, this reagent is indispensable as a potent reducing agent and sulfide source. However, its extreme hygroscopicity and susceptibility to oxidation make it notoriously difficult to handle.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind the color variations of your crystals and provide self-validating protocols to restore their chemical integrity.

The Mechanistic Causality of Color Variations

Pure Na2​S⋅9H2​O exists as colorless or white prismatic crystals [1]. When exposed to ambient air, the crystals undergo rapid degradation driven by two primary mechanisms: Oxidation and Metal Complexation .

  • Polysulfide Formation (Oxidation): Moisture in the air slightly dissolves the crystal surface, allowing oxygen to react with the sulfide ions. This forms sodium polysulfides ( Na2​Sx​ ), which act as color centers. As the polysulfide chain length ( n ) increases, the optical bandgap narrows, shifting the visual color from pale yellow ( n=2,3 ) to deep red ( n=4,5 ) [2][3].

  • Metal Sulfide Formation (Complexation): If the salt is stored in amber glass or handled with standard stainless-steel spatulas, the highly alkaline and reactive sulfide ions can leach trace metals (like Iron or Copper). This results in the precipitation of insoluble, dark-colored metal sulfides (e.g., FeS , CuS ) [4].

Degradation Pure Pure Na2S·9H2O (Colorless/White) O2_Exposure O2 / Moisture Exposure Pure->O2_Exposure Improper Storage Metal_Imp Metal Leaching (Fe, Cu) from container/tools Pure->Metal_Imp Poor Handling Mild_Ox Mild Oxidation Na2Sx (x=2,3) O2_Exposure->Mild_Ox Surface Reaction Severe_Ox Severe Oxidation Na2Sx (x=4,5) Mild_Ox->Severe_Ox Prolonged Exposure Black_Deg Metal Sulfides (Brown/Black Crust) Severe_Ox->Black_Deg Extreme Degradation Metal_Imp->Black_Deg FeS, CuS Formation

Mechanistic pathway of Na2S·9H2O degradation and color alteration.

Quantitative Diagnostic Matrix

Before attempting purification, you must diagnose the severity of the degradation. Use the following table to correlate the visual state of your reagent with its chemical composition and determine the necessary corrective action.

Visual IndicatorEst. PurityPrimary Chemical SpeciesPolysulfide Chain ( n )Required Action
Colorless / White > 98% Na2​S⋅9H2​O n=1 (None)Ready for use
Pale Yellow 90 - 95% Na2​S2​ , Na2​S3​ n=2,3 Ethanol Wash (Protocol A)
Deep Orange / Red 60 - 80% Na2​S4​ , Na2​S5​ n=4,5 Recrystallization (Protocol B)
Pink / Brown Variable Na2​S
  • Trace Fe/Mn
N/ARecrystallization (Protocol B)
Black / Grey Liquid < 50% FeS , CuS , PbS N/ADiscard Batch

Troubleshooting FAQs

Q: My newly purchased bottle of Na2​S⋅9H2​O arrived with a pale yellow tint. Is my experiment doomed? A: Not necessarily. Technical and even some ACS-grade commercial sodium sulfide often contains surface polysulfides due to trace oxygen exposure during packaging [3]. Because polysulfides are highly soluble in ethanol while the nonahydrate is not, you can easily strip this surface layer using Protocol A .

Q: I left a sealed jar of white crystals in the chemical cabinet for six months. Today, it is a black, sludgy liquid. What happened? A: Two things occurred. First, Na2​S⋅9H2​O is deliquescent; it absorbed its own water of crystallization and melted into an aqueous state. Second, the highly alkaline sulfide solution likely leached ferrous iron from the glass container or reacted with trace copper impurities, forming a black FeS or CuS precipitate [4]. This batch cannot be salvaged and must be discarded.

Q: Why do industrial grades sometimes look pink or reddish-brown? A: Industrial grades (often called "red base") are synthesized via the carbothermal reduction of sodium sulfate. The pink or reddish-brown hues are artifacts of incomplete reduction and the presence of iron impurities from the manufacturing equipment [5]. For sensitive pharmaceutical synthesis, these must be rigorously recrystallized.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the procedure itself provides visual or chemical feedback to confirm it is working.

Purification Start Impure Na2S·9H2O (Yellow/Discolored) Assess Assess Discoloration Start->Assess Wash Anhydrous Ethanol Wash (Surface Impurities) Assess->Wash Pale Yellow (Surface) Recryst Anaerobic Recrystallization (Internal Impurities) Assess->Recryst Deep Yellow/Red (Bulk) Discard Discard Batch (Heavy Metal Contamination) Assess->Discard Black/Brown Liquid Wash->Recryst Crystals Remain Yellow Pure Pure White Crystals Na2S·9H2O Wash->Pure Crystals Turn White Recryst->Pure Vacuum Dry (Cold)

Decision tree and workflow for purifying degraded Na2S·9H2O crystals.

Protocol A: Rapid Anhydrous Ethanol Washing

Use this for pale yellow crystals where oxidation is limited to the surface. Causality Principle: Sodium polysulfides ( Na2​Sx​ ) and oxidation byproducts (like sodium thiosulfate) are highly soluble in ethanol, whereas pure Na2​S⋅9H2​O is practically insoluble.

  • Preparation: Work inside a fume hood under a steady stream of Argon or Nitrogen. Chill 100 mL of anhydrous ethanol to 4°C.

  • Suspension: Place 10g of the yellow Na2​S⋅9H2​O crystals into a Schlenk flask or a thoroughly purged beaker.

  • Washing: Add 30 mL of the cold anhydrous ethanol. Swirl vigorously for 60 seconds. Do not use a metal spatula to stir.

  • Validation Check: Observe the supernatant. It should immediately turn a distinct yellow/orange, indicating the successful extraction of polysulfides into the solvent phase. The remaining crystals should appear noticeably whiter.

  • Filtration: Filter the suspension rapidly through a Büchner funnel under vacuum.

  • Drying: Dry the white crystals under a vacuum desiccator for 30 minutes. Store immediately in an airtight container backfilled with Argon at 4°C.

Protocol B: Anaerobic Recrystallization

Use this for deep orange/red crystals or heavily contaminated industrial grades. Causality Principle: By dissolving the salt entirely in degassed water, we break down the crystal lattice. Upon controlled cooling, the Na2​S⋅9H2​O will preferentially crystallize out, leaving the highly soluble polysulfides trapped in the mother liquor.

  • Degassing: Boil 50 mL of ultra-pure deionized water for 15 minutes while sparging with Nitrogen gas to remove all dissolved oxygen. Allow it to cool to 60°C under continuous Nitrogen flow.

  • Dissolution: Dissolve 20g of impure Na2​S⋅9H2​O into the 60°C degassed water until a saturated solution forms.

  • Hot Filtration: If any black or grey particulates remain undissolved (indicating metal sulfides), filter the hot solution rapidly through a glass microfiber filter.

  • Crystallization: Transfer the clear (but likely yellow-tinted) filtrate to an ice bath. Allow it to sit undisturbed for 2 hours.

  • Validation Check: Pure, colorless prismatic crystals of Na2​S⋅9H2​O will precipitate. The surrounding mother liquor will retain the deep yellow/orange color of the polysulfide impurities.

  • Recovery: Decant the mother liquor, wash the crystals once with 10 mL of cold anhydrous ethanol (Protocol A), and vacuum dry.

References

  • Nobel Trading Co. "Sodium Sulphide 60% Red & Yellow Flakes (Na2S)". Nobel Trading Co.[Link]

  • Smith, W. H., Birnbaum, J., & Wolden, C. A. "Production and Purification of Anhydrous Sodium Sulfide". Journal of Sulfur Chemistry / National Science Foundation. [Link]

  • ResearchGate Community. "Why is Na2S·9H2O black?". ResearchGate. [Link]

Optimization

Diagnostic Desk: Troubleshooting Core Storage &amp; Handling Issues

Technical Support Center: Disodium Sulfide Nonahydrate (Na₂S·9H₂O) Handling & Storage Introduction Disodium sulfide nonahydrate (Na₂S·9H₂O) is a critical reagent in drug development, analytical chemistry, and chemical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Disodium Sulfide Nonahydrate (Na₂S·9H₂O) Handling & Storage

Introduction Disodium sulfide nonahydrate (Na₂S·9H₂O) is a critical reagent in drug development, analytical chemistry, and chemical synthesis. However, its utility is frequently compromised by its extreme thermodynamic instability. As a highly hygroscopic, light-sensitive, and easily oxidized compound, improper storage rapidly leads to experimental failure. This guide provides authoritative troubleshooting, causality-driven methodologies, and self-validating protocols to ensure reagent integrity.

Q1: Why did my previously white Na₂S·9H₂O crystals turn yellow or brownish-black, and are they still viable for synthesis? Causality & Mechanism: The color shift is a direct visual indicator of oxidative degradation. Pure disodium sulfide nonahydrate exists as colorless or white crystals[1]. However, the compound is highly reactive to atmospheric oxygen and light[2]. When exposed to air, the sulfide ions undergo oxidation to form various polysulfides (Na₂Sₓ), which manifest as a yellow, and eventually brownish-black, crust on the crystal surface[2]. Fusion or heating severely accelerates this oxidation[3]. Resolution: Viability depends strictly on the extent of oxidation. If the crystals exhibit only a pale yellow tint, they can be salvaged using a controlled surface wash (see Core Methodologies below)[2]. If the material is dark yellow, orange, or brown, it indicates severe polysulfide contamination and must be discarded, as these impurities will critically compromise catalytic reactions and reduction assays[3].

Q2: My reagent liquefied inside its sealed container. What causes this, and how can I prevent it? Causality & Mechanism: Na₂S·9H₂O is profoundly hygroscopic and deliquescent[2]. The vapor pressure of the hydrated salt is lower than the partial pressure of water vapor in standard laboratory environments. Consequently, it rapidly absorbs ambient moisture until it dissolves in its own water of hydration, leading to incongruent melting and liquefaction[3]. Resolution: Liquefaction indicates a failure in the micro-environment's humidity control. To prevent this, the reagent must be handled strictly under a dry inert gas (Argon or Nitrogen) and stored in tightly sealed containers within a desiccator at 2-8°C[1][4].

Q3: Why does the storage cabinet smell strongly of rotten eggs even when the reagent bottle appears tightly closed? Causality & Mechanism: The characteristic foul odor is hydrogen sulfide (H₂S) gas, a toxic compound that inhibits mitochondrial cytochrome c oxidase[3]. In solid form, sodium sulfide reacts with ambient carbon dioxide in the presence of trace moisture to undergo hydrolysis, forming sodium carbonate and releasing H₂S gas: Na₂S + H₂O + CO₂ → Na₂CO₃ + H₂S[5]. Resolution: Standard screw-cap bottles are highly permeable to CO₂ and moisture over time. Store the primary container inside a secondary airtight vessel (e.g., a vacuum-sealed bag or a specialized desiccator cabinet) containing both a high-capacity desiccant and a CO₂ scavenger. Ensure the storage area is actively ventilated[6].

Core Methodologies: Self-Validating Protocols

Protocol 1: Crystal Surface Purification via Differential Dissolution Scientific Rationale: This procedure leverages the differential solubility kinetics between the oxidized polysulfide crust and the intact nonahydrate core. By utilizing ice-cold, degassed water, the highly soluble surface contaminants are stripped away before the bulk crystal can dissolve[2].

Step-by-Step Workflow:

  • Atmospheric Control: Perform all steps inside a properly operating chemical fume hood[4] or a glovebox under a continuous Argon stream to prevent further oxidation.

  • Solvent Preparation: Chill distilled water to 2-8°C and degas it by sparging with Nitrogen gas for at least 30 minutes to displace dissolved oxygen.

  • Crystal Selection: Isolate large, intact crystals. Discard any fine powders, as their high surface-area-to-volume ratio makes selective surface washing impossible without total dissolution.

  • Rapid Wash: Place the selected crystals on a fritted glass filter. Quickly pour a minimal volume of the ice-cold, degassed water over the crystals to dissolve the yellow oxidation layer[2].

  • Dehydration: Immediately apply vacuum filtration to pull the wash liquid through. Transfer the washed crystals to a vacuum desiccator containing concentrated H₂SO₄ or P₂O₅. Maintain the temperature at 30-35°C until the crystals stabilize[2].

  • Self-Validation Check: Inspect the resulting crystals against a white background. They must be completely colorless; any residual yellow tint indicates incomplete purification and the wash must be repeated.

Protocol 2: Preparation of Degassed Aqueous Sulfide Stock Solutions Scientific Rationale: Aqueous solutions of sodium sulfide are strongly alkaline and highly susceptible to rapid oxidation if dissolved oxygen is present[2][3].

Step-by-Step Workflow:

  • Deoxygenation: Boil ultrapure water for 15 minutes, then cool it to room temperature under a continuous stream of Nitrogen gas.

  • Endothermic Dissolution: Rapidly weigh the purified Na₂S·9H₂O crystals (to minimize atmospheric liquefaction) and dissolve them in the degassed water. Note: The dissolution process is endothermic[3].

  • Inert Storage: Aliquot the resulting solution into amber glass ampoules to protect from light-induced degradation[2]. Flush the headspace of each ampoule with Argon gas, seal tightly with PTFE-lined caps, and store at 2-8°C[1].

  • Self-Validation Check: A properly prepared and sealed solution will remain perfectly clear. Any cloudiness or yellowing over time indicates a seal failure and oxygen ingress.

Data Analytics: Physicochemical Parameters

Table 1: Physicochemical Failure Modes & Visual Purity Indicators

Visual AppearanceChemical StateUsability StatusMechanistic Cause
Colorless / White Pure Na₂S·9H₂OOptimalIntact crystalline structure[1].
Pale Yellow Mild OxidationSalvageableTrace formation of polysulfides (Na₂Sₓ)[3].
Dark Yellow / Brown Severe OxidationDiscard Significant polysulfide and metal sulfide contamination[3].
Liquefied / Slurry DeliquescenceDiscard Absorption of atmospheric moisture leading to incongruent melting[3].

Table 2: Critical Storage & Handling Parameters

ParameterSpecificationScientific Rationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows oxidation kinetics[1].
Atmosphere Dry Inert Gas (Ar/N₂)Prevents reaction with O₂ (oxidation) and CO₂ (H₂S release)[4][5].
Humidity Control Strict DesiccationPrevents hygroscopic liquefaction; moisture acts as a catalyst for CO₂ hydrolysis[4][5].
Light Exposure Protect from LightCompound is light-sensitive; photons accelerate the degradation into polysulfides[1][2].

Systems Architecture: Logical Workflows

Degradation A Na2S·9H2O (Pure) White/Colorless Crystals B1 Atmospheric O2 (Oxidation) A->B1 B2 Ambient Moisture (Hygroscopy) A->B2 B3 CO2 + H2O (Hydrolysis) A->B3 C1 Polysulfides (Na2Sx) Yellow/Brown Crust B1->C1 C2 Aqueous Liquefaction (Deliquescence) B2->C2 C3 H2S Gas + Na2CO3 (Toxic Off-gassing) B3->C3

Fig 1. Physicochemical degradation pathways of Na2S·9H2O upon atmospheric exposure.

Workflow S1 Inspect Crystals (Discard Brown/Black) S2 Surface Wash (Cold Degassed H2O) S1->S2 Pale Yellow Crystals S3 Vacuum Dry (over P2O5 at 30°C) S2->S3 Removes Polysulfides S4 Aliquot in Glovebox (Argon/N2 Atmosphere) S3->S4 Purified Reagent S5 Seal & Store (2-8°C, Desiccated) S4->S5 Prevents Degradation

Fig 2. Self-validating workflow for the purification and inert storage of Na2S·9H2O.

References[6] Title: Sodium Sulfide Nonahydrate SDS GHS, MSDS Sheet | Source: sodiumsulfidenonahydrate.com | URL:Link[2] Title: Sodium sulfide nonahydrate CAS#: 1313-84-4 | Source: ChemicalBook | URL:Link[4] Title: Sodium sulfide nonahydrate: sc-212946 | Source: Santa Cruz Biotechnology | URL:Link[1] Title: CAS 1313-84-4 Sodium sulfide nonahydrate - Catalysts | Source: Alfa Chemistry | URL:Link[3] Title: Sodium sulfide nonahydrate | 1313-84-4 | Source: Benchchem | URL:Link[5] Title: CAS 1313-84-4 Sodium sulfide nonahydrate | Source: Alfa Chemistry | URL:Link

Sources

Troubleshooting

Technical Support Center: Temperature Dynamics &amp; Solubility Kinetics of Disodium Sulfide Nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a highly deliquescent and reactive compound, disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) presents unique challenges during aqueous preparation. Its dissolution kinetics are inextricably linked to temperature, but unlike simple salts, heating this compound does not merely accelerate solvation—it triggers complex phase transitions and accelerates oxidative degradation. This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible sulfide solutions.

Quantitative Solubility & Thermodynamic Data

Understanding the thermal boundaries of Na2​S⋅9H2​O is critical for preventing reagent degradation. The table below summarizes the compound's solubility limits and phase behaviors at key temperature milestones[1].

Temperature (°C)Solubility in H₂O (w/w %)Kinetic & Thermodynamic Behavior
0°C 8%Highly stable; intact hydration shell causes delayed ion release[2].
20°C 12%Optimal baseline for controlled dissolution; moderate hydrolysis[1].
50°C 30%Critical inflection point; crystal lattice collapses as it melts in its own water of crystallization[1].

Mechanistic Workflow of Thermal Dissolution

The following diagram illustrates the causality between applied temperature, solvation mechanics, and the risk of oxidative degradation.

Kinetics Start Na2S·9H2O Solid T_Low T < 20°C Slow Kinetics Start->T_Low T_Opt T = 20-40°C Optimal Dissolution Start->T_Opt T_High T ≥ 50°C Thermal Melting Start->T_High Dissolve_Slow Intact Hydration Shell Delayed Ion Release T_Low->Dissolve_Slow Dissolve_Opt Rapid Solvation Clear Alkaline Solution T_Opt->Dissolve_Opt Dissolve_High Lattice Collapse Dissolves in own H2O T_High->Dissolve_High Degradation Oxidation to Polysulfides (Yellowing) Dissolve_High->Degradation O2 Exposure

Thermodynamic pathways of Na2S·9H2O dissolution and degradation across temperature gradients.

Troubleshooting Guide & FAQs

Q: Why does my Na2​S⋅9H2​O powder turn into a sludgy liquid when heated above 50°C during preparation, rather than dissolving cleanly? A: This is a thermodynamic phase transition, not standard dissolution. At approximately 49–50°C, Na2​S⋅9H2​O reaches its melting point and effectively decomposes, dissolving in its own water of crystallization (9 moles of H2​O per mole of Na2​S )[1]. This creates a highly concentrated, localized biphasic system that resists uniform mixing. Corrective Action: Never use boiling water or hot plates exceeding 40°C to force dissolution. Maintain the solvent temperature between 20°C and 35°C and rely on continuous mechanical or magnetic stirring to overcome the activation energy barrier.

Q: I increased the temperature to 60°C to accelerate dissolution, but the resulting solution turned yellow. Is it still usable? A: No, the batch should be discarded if a precise sulfide concentration is required. Aqueous sodium sulfide is highly susceptible to liquid-phase oxidation. Elevating the temperature lowers the activation energy for oxidation by dissolved oxygen. The yellow color is a direct visual indicator of the formation of polysulfides ( Na2​Sx​ ) and thiosulfates, which are the rate-determining byproducts of the anodic oxidation of sulfides at elevated temperatures[3]. Corrective Action: Degas your solvent (via Argon or Nitrogen sparging) prior to dissolution to displace dissolved O2​ , and keep temperatures below 40°C.

Q: My dissolution rate is inconsistent across different batches at the same room temperature (25°C). Why is the kinetic profile changing? A: Na2​S⋅9H2​O is extremely hygroscopic. If the reagent bottle is repeatedly opened, the compound absorbs atmospheric moisture, altering its hydration state and effective molar mass. Furthermore, the nonahydrate is surrounded by a dense hydrated shell of water molecules; it must dissociate from this crystalline structure before the released Na2​S can interact with the bulk solvent, which delays the release of thiyl radicals and sulfide ions[2]. Corrective Action: Store the reagent in a sealed desiccator at 2-8°C. For highly sensitive assays, validate the active sulfide concentration post-dissolution using standard iodometric titration.

Self-Validating Experimental Protocol: Temperature-Controlled Dissolution

To ensure scientific integrity and reproducibility, the following protocol integrates causality-driven steps with a built-in self-validation mechanism. This ensures the final solution is free of thermal degradation.

Step 1: Solvent Degassing (Preventative Causality) Action: Sparge high-purity deionized water (18.2 MΩ·cm) with Argon or Nitrogen gas for 15–20 minutes. Rationale: Removing dissolved oxygen prevents the temperature-dependent oxidation of S2− into polysulfides during the solvation phase[3].

Step 2: Thermal Equilibration (Kinetic Control) Action: Place the degassed solvent in a water bath set strictly to 35°C . Rationale: This temperature provides the optimal thermodynamic balance—it is warm enough to rapidly break the hydrated shell of the nonahydrate[2], but safely below the 50°C melting point where lattice collapse and accelerated oxidation occur[1].

Step 3: Solute Integration Action: Weigh the required mass of Na2​S⋅9H2​O quickly to minimize atmospheric exposure. Add it incrementally to the 35°C solvent under continuous magnetic stirring (400-600 rpm). Keep the vessel capped with an inert gas headspace.

Step 4: Self-Validation System (Quality Assurance) Action: Once visually dissolved, immediately perform two validation checks:

  • Visual Inspection: The solution must be perfectly colorless. Any yellow tint confirms thermal oxidation has occurred; the batch must be rejected.

  • pH Verification: Measure the pH of the solution. Because sodium sulfide strongly hydrolyzes in water to form NaHS and NaOH (a 0.1N solution is ~86% hydrolyzed at room temperature)[1], a successful, un-degraded preparation will be highly alkaline (pH > 11). A lower-than-expected pH indicates severe degradation or off-gassing of H2​S .

Protocol Step1 1. Solvent Degassing (Argon/N2 Sparging) Step2 2. Thermal Equilibration (Water Bath at 35°C) Step1->Step2 Step3 3. Solute Integration (Incremental Addition) Step2->Step3 Step4 4. Self-Validation (pH > 11, Clear Color) Step3->Step4 Error Yellow Solution? Reject Batch (Oxidized) Step4->Error Visual Check Fails

Self-validating experimental workflow for temperature-controlled Na2S·9H2O dissolution.

Sources

Reference Data & Comparative Studies

Validation

difference between anhydrous sodium sulfide and disodium sulfide nonahydrate

Anhydrous Sodium Sulfide vs. Disodium Sulfide Nonahydrate: A Comprehensive Comparison Guide for Synthetic and Materials Chemistry For researchers and drug development professionals, selecting the correct hydration state...

Author: BenchChem Technical Support Team. Date: March 2026

Anhydrous Sodium Sulfide vs. Disodium Sulfide Nonahydrate: A Comprehensive Comparison Guide for Synthetic and Materials Chemistry

For researchers and drug development professionals, selecting the correct hydration state of a reagent is rarely a matter of mere convenience—it is a fundamental thermodynamic choice that dictates reaction pathways, safety protocols, and product yields. This guide objectively compares anhydrous sodium sulfide ( Na2​S ) and disodium sulfide nonahydrate ( Na2​S⋅9H2​O ), detailing the mechanistic causality behind their divergent applications, from benchtop organic reductions to inert-atmosphere solid-state battery synthesis.

Chemical and Structural Divergence

The stark contrast in the physical properties of these two forms stems entirely from their crystal lattice structures.

In disodium sulfide nonahydrate , the sodium ions are hexacoordinated by water molecules, forming slightly distorted octahedra within a massive hydrogen-bonded network[1]. Because the sulfide ion ( S2− ) is stabilized by this water shell, the salt is highly labile but manageable on an open benchtop. This "water-wrapped" structure explains its extreme hygroscopicity and its unusually low melting point of ~50 °C, where it effectively melts into its own water of crystallization[2].

Conversely, anhydrous sodium sulfide crystallizes in a rigid antifluorite structure. Without the protective hydrogen-bonded water network, the "naked" S2− ion is exposed. This makes the anhydrous form an exceptionally potent nucleophile and a strong base, but it also renders it highly susceptible to immediate hydrolysis and oxidation upon contact with ambient moisture[1].

Table 1: Quantitative Comparison of Physical and Chemical Properties
PropertyAnhydrous Sodium Sulfide ( Na2​S )Disodium Sulfide Nonahydrate ( Na2​S⋅9H2​O )
CAS Number 1313-82-2[3]1313-84-4[3]
Molecular Weight 78.04 g/mol [4]240.18 g/mol
Active Sulfide Content ~41%~13.3%
Melting Point ~1172 °C~50 °C (melts in water of crystallization)[2]
Handling Environment Strict inert atmosphere (Glovebox)Benchtop (Hygroscopic, keep sealed)
Primary Applications Solid-state electrolytes, anhydrous polymersAqueous reductions, heavy metal precipitation[2]

Mechanistic Causality: Why Hydration Dictates Application

The presence of 9 equivalents of water fundamentally alters the reactivity profile of the sulfide ion.

For Drug Development (Nonahydrate): The extensive water network acts as a thermodynamic sink. When used in redox chemistry, the hydrated sulfide acts as a mild, noncompetitive, multi-electron reducing agent. The water shell moderates the extreme nucleophilicity of the S2− ion, making it ideal for the selective reduction of nitroarenes in protic solvents without cleaving sensitive functional groups like halogens (which are often stripped by standard Pd/C catalytic hydrogenation)[5].

For Materials Science (Anhydrous): In the synthesis of solid-state chalcogenide electrolytes (e.g., Na11​Sn2​SbS12​ ) for sodium-ion batteries, the presence of even trace water is catastrophic. Water reacts with the precursors at high temperatures to form detrimental oxide/hydroxide insulating phases and releases hydrogen sulfide ( H2​S ) gas, permanently destroying the ionic conductivity of the electrolyte[6][7]. Therefore, the anhydrous form is strictly mandatory.

Experimental Protocols & Workflows

Protocol A: Selective Reduction of Nitroarenes using Na2​S⋅9H2​O

Self-Validating System: To ensure the nonahydrate has not oxidized to sulfite or thiosulfate during storage, its reductive capacity can be validated prior to use via standard iodometric titration[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the aromatic nitro compound (1.0 eq) in a protic solvent mixture (e.g., absolute ethanol) in a round-bottom flask[5].

  • Reagent Addition: Weigh Na2​S⋅9H2​O (3.0–5.0 eq) on the benchtop and add it directly to the solution. Rapid transfer is recommended to minimize deliquescence.

  • Reflux: Heat the reaction mixture to 70–80 °C under a nitrogen atmosphere[5]. The nonahydrate will readily dissolve, facilitating the multi-electron redox transfer.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and pour it over crushed ice.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to isolate the target amine.

G N1 Nitroarene + EtOH (Substrate Prep) N2 Add Na2S·9H2O (Multi-electron Donor) N1->N2 N3 Reflux at 70-80°C (Aqueous/Organic Mix) N2->N3 N4 Cool & Quench (Precipitate Salts) N3->N4 N5 Amine Product (Extraction) N4->N5

Workflow for nitroarene reduction using sodium sulfide nonahydrate.
Protocol B: Synthesis of Solid-State Electrolytes using Anhydrous Na2​S

Self-Validating System: Before committing to a multi-day high-temperature synthesis, the integrity of anhydrous Na2​S can be validated by a quick solubility test in a dry, aprotic solvent. Insoluble white residues indicate that the reagent has been compromised by moisture, forming sodium hydroxide or sodium carbonate.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer all materials into an argon-filled glovebox maintaining <1 ppm O2​ and H2​O .

  • Stoichiometric Weighing: Weigh anhydrous Na2​S and the corresponding binary sulfides (e.g., SnS2​ , Sb2​S3​ , elemental S ) according to the target stoichiometry[7].

  • Mechanochemical Mixing: Mill the precursors using a planetary ball mill (with zirconia jars sealed inside the glovebox) to ensure intimate mixing.

  • Thermal Annealing: Pelletize the milled powder and seal it within an evacuated quartz ampoule. Anneal in a tube furnace at high temperatures (e.g., 400–850 °C) to drive the solid-state reaction[8].

  • Recovery: Cool the ampoule, return it to the glovebox, and extract the highly crystalline, moisture-sensitive solid-state electrolyte[7].

G A1 Inert Glovebox (< 1 ppm H2O/O2) A2 Weigh Anhydrous Na2S (Moisture-Sensitive) A1->A2 A3 Mix with Precursors (e.g., SnS2, Sb2S3) A2->A3 A4 Thermal Annealing (Sealed Ampoule) A3->A4 A5 Solid-State Electrolyte (Na-ion Battery) A4->A5

Inert-atmosphere workflow for solid-state electrolyte synthesis.

Safety and Storage Considerations

Both forms of sodium sulfide demand rigorous safety protocols. They are highly corrosive to the skin, eyes, and respiratory tract. The most critical hazard is their reactivity with acids: contact with even mild acids will trigger the rapid release of highly toxic and flammable hydrogen sulfide ( H2​S ) gas[9].

  • Nonahydrate Storage: To prevent the crystals from melting in their own water of crystallization and to enhance long-term stability, Na2​S⋅9H2​O should be stored tightly sealed at temperatures below 10 °C[2].

  • Anhydrous Storage: Must be stored exclusively in a tightly sealed container within an inert-atmosphere glovebox to prevent spontaneous oxidative degradation and moisture absorption.

References

  • Benchchem. "selective reduction of nitro group without affecting other functional groups".
  • EnvironmentalChemistry.com. "Chemical Database: Sodium sulfide".
  • Organic Chemistry Portal. "Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System".
  • Benchchem. "Sodium sulfide nonahydrate | 1313-84-4".
  • ACS Publications. "Sodium Sulfide, Nonahydrate | ACS Reagent Chemicals".
  • Hill Brothers Chemical Company. "Material Safety Data Sheet".
  • NCATS Inxight Drugs. "SODIUM SULFIDE ANHYDROUS".
  • Lawrence Berkeley National Laboratory. "eScholarship".
  • NSF. "For Peer Review Only: ABSTRACT: Anhydrous sodium sulfide (Na2S)".
  • Optica Publishing Group. "Demonstration of dimensional control and stabilization of second harmonic electro-optical response in chalcogenide glasses".
  • RSC Publishing. "Design strategies for liquid-phase synthesis of sodium-based quaternary solid-state electrolytes".

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Comparative

A Comparative Guide to Sulfide Precipitation: Disodium Sulfide Nonahydrate vs. Ammonium Sulfide

For researchers, scientists, and drug development professionals engaged in inorganic synthesis, purification, or wastewater treatment, the selection of an appropriate precipitating agent is a critical decision that dicta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in inorganic synthesis, purification, or wastewater treatment, the selection of an appropriate precipitating agent is a critical decision that dictates the efficiency, purity, and scalability of the process. Among the various reagents used for precipitating metal ions, sulfide-based compounds are particularly effective due to the extremely low solubility of most metal sulfides.[1] This guide provides an in-depth, objective comparison of two common sulfide sources: solid Disodium Sulfide Nonahydrate (Na₂S·9H₂O) and aqueous Ammonium Sulfide ((NH₄)₂S), supported by fundamental principles and practical data to inform your experimental design.

Physicochemical Properties at a Glance

The choice between these two reagents often begins with a fundamental understanding of their distinct chemical and physical properties. Disodium sulfide nonahydrate is a solid crystalline hydrate, whereas ammonium sulfide is typically supplied and used as an aqueous solution due to its inherent instability as a solid at ambient temperatures.[2][3]

PropertyDisodium Sulfide NonahydrateAmmonium Sulfide (Aqueous Solution)
Chemical Formula Na₂S·9H₂O(NH₄)₂S
Molar Mass 240.18 g/mol [3][4]68.15 g/mol [2][5]
Appearance White to yellowish crystalline solid.[3][6]Colorless to yellow fuming liquid.[2][5][7]
Odor "Rotten egg" smell due to hydrolysis in moist air.[3][8]Strong odor of rotten eggs and ammonia.[2][5][7]
Solubility in Water Highly soluble (e.g., 18.6 g/100 mL at 20°C).[3][9]Highly soluble.[2][10]
pH of Solution Strongly alkaline.[3][6][9]Basic, typically pH 9 to 11.[2]
Stability Deliquescent; darkens on exposure to air/light.[11][12]Unstable; decomposes at ambient temperature.[2][10]
Key Hazards Corrosive, toxic, releases toxic H₂S gas with acid.[3][8][11]Flammable, corrosive, toxic, unstable, releases H₂S gas.[7][10][13]

Performance in Precipitation Reactions

The ultimate goal of using these reagents is the effective and often selective removal of metal ions from a solution. While both provide the necessary sulfide ions (S²⁻), their performance characteristics differ significantly.

Efficacy and Selectivity

Sulfide precipitation is renowned for its ability to achieve very low residual metal concentrations, far surpassing what is possible with hydroxide precipitation.[1][14]

  • Disodium Sulfide (Na₂S) is a highly effective precipitant for a broad range of heavy metal cations, including Cd²⁺, Zn²⁺, Cu²⁺, Pb²⁺, and metalloids like arsenic and selenium.[14][15] Its key advantage lies in the ability to achieve selective precipitation by carefully controlling the pH. For instance, in a mixed-metal solution, Cu²⁺ can be selectively precipitated at a pH of 2.3 with 100% efficiency, while the majority of Zn²⁺ remains in solution.[16] At a higher pH of 5.3, both Cu²⁺ and Zn²⁺ will precipitate completely.[16] This pH-dependent selectivity is a powerful tool for metal separation and recovery.[16]

  • Ammonium Sulfide ((NH₄)₂S) is also a potent precipitating agent, classically used in qualitative analysis to precipitate the "Basic Sulfide Group" or Group III cations (e.g., Fe³⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺) under basic conditions.[17] The presence of the ammonium ion (NH₄⁺) and ammonia (from its equilibrium in water) can form stable amine complexes with certain metals (like Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), which can increase their solubility and interfere with precipitation unless the sulfide concentration is sufficiently high. This complex formation can be a disadvantage when complete removal is desired but can be exploited for selective separations in analytical schemes.

Precipitate Characteristics

The physical nature of the precipitate is crucial for efficient solid-liquid separation. Sulfide precipitates are generally denser and have better settling characteristics than the often gelatinous and voluminous metal hydroxide precipitates.[1] However, a common challenge in sulfide precipitation is the formation of fine, colloidal particles, which can be difficult to filter.[18] This can be mitigated by controlling the rate of reagent addition and providing sufficient reaction time for particle agglomeration.[18][19] The choice between Na₂S and (NH₄)₂S does not fundamentally alter this tendency, but the different ionic backgrounds (Na⁺ vs. NH₄⁺) can influence the precipitate's zeta potential and flocculation behavior.

Operational and Safety Considerations: A Tale of Two Reagents

From a practical, in-lab perspective, the handling, storage, and safety protocols for these two reagents are markedly different and must be strictly followed.

Handling and Storage
  • Disodium Sulfide Nonahydrate: As a solid, it is arguably easier to weigh and dispense accurately. However, it is extremely corrosive and hygroscopic.[6][11] All manipulations that could generate dust must be performed in a chemical fume hood.[11] It must be stored in a cool, dry, well-ventilated area in tightly sealed, corrosion-resistant containers, and critically, segregated from all acids and oxidizing agents.[8][20] Contact with moisture or acids will rapidly generate highly toxic and flammable hydrogen sulfide (H₂S) gas.[3][8]

  • Ammonium Sulfide: Typically supplied as a 20-44% aqueous solution, it is inherently unstable and decomposes at room temperature, releasing both ammonia and hydrogen sulfide.[2][5] This necessitates storage in a cool, well-ventilated area, often under refrigeration.[21] A significant and often overlooked hazard is its flammability; the solution has a low flash point (around 22°C or 72°F) and its vapors can form explosive mixtures with air.[7][13] All handling must be done in a fume hood, away from any potential ignition sources, using non-sparking tools.[21]

Comparative Safety Hazards
HazardDisodium Sulfide NonahydrateAmmonium Sulfide (Aqueous Solution)
Toxicity Highly toxic by ingestion or skin contact.[11] Causes severe caustic burns.[11][20]Toxic upon skin absorption, inhalation, or ingestion.[5][7] Irritating to skin, eyes, and mucous membranes.[2][10]
Reactivity Reacts violently with acids to release toxic H₂S gas.[8][11] Can self-ignite upon drying in air if moist.[11]Decomposes upon heating.[2] Reacts with acids to release H₂S.[7] Reacts with bases to release ammonia.[7]
Flammability Non-flammable solid, but H₂S gas byproduct is flammable.Flammable liquid and vapor.[7][13][22] Vapors can travel to an ignition source and flash back.[22]
Byproducts and Waste Management

The choice of reagent introduces different ions into your system, which is a critical consideration for subsequent purification steps or wastewater discharge.

  • Using Na₂S introduces sodium ions (Na⁺) into the filtrate.

  • Using (NH₄)₂S introduces ammonium ions (NH₄⁺). Ammonium can be problematic in wastewater effluents as it is a nutrient that can lead to eutrophication and is toxic to aquatic life.

All waste, including residual materials, rinse water, and contaminated disposables, must be collected and disposed of as hazardous waste according to institutional and local guidelines.[11] Drain disposal is strictly forbidden.[11]

Experimental Protocols

The following protocols provide a generalized framework for application. It is imperative to first perform jar testing to determine the optimal pH and reagent dosage for your specific sample matrix. [17][19]

General Protocol for Heavy Metal Precipitation

This workflow illustrates the core steps for precipitating heavy metals from an aqueous solution.

G cluster_prep Preparation cluster_reaction Precipitation cluster_separation Separation cluster_analysis Analysis A 1. Sample Characterization (Analyze initial metal concentrations and pH) B 2. pH Adjustment (Adjust to optimal pH for target metal) A->B C 3. Reagent Addition (Slowly add Na₂S or (NH₄)₂S solution while stirring) B->C D 4. Reaction & Aging (Stir for 15-30 min to allow precipitate formation) C->D E 5. Sedimentation (Stop stirring, allow solids to settle for 30-60 min) D->E F 6. Solid-Liquid Separation (Decant supernatant and/or filter) E->F G 7. Analyze Filtrate (Measure final metal concentrations) F->G H 8. Characterize Precipitate (Analyze solid phase as needed) F->H

Caption: A typical experimental workflow for heavy metal precipitation.

Methodology:

  • Sample Characterization: Analyze the initial solution to determine the concentrations of target metals and the starting pH.[19]

  • pH Adjustment: Based on the target metal(s) and the chosen reagent, adjust the solution's pH using dilute acid or base.

  • Reagent Addition: Prepare a stock solution of either Na₂S·9H₂O or use the (NH₄)₂S solution as supplied. While vigorously stirring the sample, slowly add the sulfide solution.[23] A stoichiometric amount based on the metal concentration is a good starting point for optimization.[19]

  • Reaction and Flocculation: Continue stirring for a defined period (e.g., 15-30 minutes) to ensure the reaction goes to completion and to encourage particle growth.[19][23]

  • Sedimentation: Cease stirring and allow the precipitate to settle.[19][23]

  • Solid-Liquid Separation: Carefully separate the clear supernatant from the solid sludge via decantation, centrifugation, or filtration.[19]

  • Analysis: Analyze the supernatant to determine the final metal concentrations and calculate removal efficiency. The solid precipitate can be dried and analyzed as well.

Decision Framework: Which Reagent to Choose?

The selection between disodium sulfide and ammonium sulfide is not arbitrary but is driven by the specific goals of the experiment, the nature of the sample matrix, and the available safety infrastructure.

G start Start: Need to Precipitate Metal Sulfide(s) q1 Is selective precipitation of a specific metal required? start->q1 q2 Are ammonium ions (NH₄⁺) problematic for downstream processes or waste? q1->q2 No ans_na2s Preferred Reagent: Disodium Sulfide (Na₂S) q1->ans_na2s Yes (Excellent pH control) q3 Is flammability a significant concern in the workspace? q2->q3 No q2->ans_na2s Yes q3->ans_na2s Yes ans_nh42s Potential Reagent: Ammonium Sulfide ((NH₄)₂S) q3->ans_nh42s No (with proper precautions)

Caption: Decision tree for selecting a sulfide precipitating agent.

Conclusion

Both disodium sulfide nonahydrate and ammonium sulfide are highly effective reagents for precipitating metal ions from solution.

Choose Disodium Sulfide Nonahydrate when:

  • Precise, selective precipitation via pH control is the primary objective.

  • The introduction of sodium ions is acceptable.

  • You require a solid, stable reagent that can be accurately weighed.

  • Flammability hazards must be minimized.

Consider Ammonium Sulfide when:

  • Precipitating Group III cations in a classical analytical scheme.

  • The presence of ammonium ions in the waste stream is manageable.

  • A pre-made aqueous solution is desired for convenience.

  • Strict protocols for handling flammable, unstable liquids can be rigorously followed.

Ultimately, the optimal choice depends on a careful evaluation of your experimental goals against the distinct performance, safety, and handling profiles of each compound. Always consult the Safety Data Sheet (SDS) for each reagent and adhere to all institutional safety protocols before beginning any work.

References

  • Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. [Link]

  • Qingdao Hisea Chem Co., Ltd. (2025, May 17). How Sodium Sulfide Is Used in Mining And Ore Processing. [Link]

  • Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. [Link]

  • LookChem. AMMONIUM SULFIDE. [Link]

  • AOS Products Private Limited. (2025, January 8). Environmental Impact and Safety Considerations in Sodium Sulfide Handling. [Link]

  • Bhattacharyya, D., Jumawan, A. B., & Grieves, R. B. (2006, December 5). Separation of Toxic Heavy Metals by Sulfide Precipitation. Taylor & Francis Online. [Link]

  • Havukainen, J., et al. (2020, September 4). Removal of Metals by Sulphide Precipitation Using Na 2 S and HS − -Solution. MDPI. [Link]

  • ROTH. (2024, September 21). Safety Data Sheet: Ammonium sulfide 20% solution. [Link]

  • Semantic Scholar. The removal of heavy metals from refinery effluents by sulfide precipitation. [Link]

  • National Center for Biotechnology Information. Ammonium sulfide. PubChem. [Link]

  • West Liberty University. (2005, October 10). Ammonium-Sulfide-Solution. [Link]

  • JAM Group Co. (2024, November 3). Is Sodium Sulfide Dangerous? Safety and First Aid Measures. [Link]

  • University of Kentucky. PRECIPITATION OF HEAVY METALS WITH SODIUM SULFIDE: BENCH-SCALE AND FULL-SCALE EXPERIMENTAL RESULTS. [Link]

  • Carl ROTH. (2024, September 21). Safety Data Sheet: Ammonium sulfide solution. [Link]

  • Vedantu. Ammonium Sulfide Formula. [Link]

  • New Jersey Department of Health. Ammonium Sulfide - Hazardous Substance Fact Sheet. [Link]

  • Environmental Protection Agency. Sulfide Precipitation of Heavy Metals: Effect of Complexing Agents. [Link]

  • van der Steen, J. J. D., et al. (2016, April 13). Selective Precipitation of Heavy Metals as Controlled by a Sulfide-Selective Electrode. ACS Publications. [Link]

  • Wikipedia. Sodium sulfide. [Link]

  • Boeing Aerospace Company. (1980). Sulfide precipitation of heavy metals. [Link]

  • Aries Chemical. (2025, July 28). Innovative Chemical Blends for Enhanced Heavy Metal Precipitation. [Link]

  • Google Patents.
  • JAM Group Co. (2024, February 8). Sodium Sulfide Properties Uncovered: A Detailed Guide. [Link]

  • ResearchGate. (2025, October 15). Metal Sulfide Precipitation: Recent Breakthroughs and Future Outlooks. [Link]

  • Toprak, H. Chemical Treatment - Chapter 4 - Sulfide Precipitation. [Link]

  • Scribd. Ammonium Sulfide Reactions and Properties. [Link]

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Validation

A Definitive Guide to Distinguishing Disodium Sulfide Hydrates: XRD Pattern Analysis of Na₂S·9H₂O vs. Na₂S·5H₂O

For researchers, scientists, and professionals in drug development, the precise identification of a compound's hydration state is not merely an academic exercise—it is a critical determinant of material properties, influ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of a compound's hydration state is not merely an academic exercise—it is a critical determinant of material properties, influencing everything from stability and solubility to reactivity and bioavailability. In the case of highly hygroscopic and reactive compounds like disodium sulfide (Na₂S), understanding whether you are working with the nonahydrate (Na₂S·9H₂O) or the pentahydrate (Na₂S·5H₂O) is paramount for reproducible and accurate results.

This guide provides an in-depth comparison of these two common hydrates of disodium sulfide, focusing on the definitive analytical technique for their differentiation: X-ray powder diffraction (XRD). We will explore the crystallographic underpinnings of their distinct diffraction patterns, provide a detailed protocol for handling these challenging materials, and present a clear framework for data interpretation.

The Crystallographic Foundation of Differentiation

The ability of XRD to distinguish between the nonahydrate and pentahydrate of disodium sulfide stems from a fundamental difference in their crystal structures. The arrangement of atoms in a crystal lattice is unique to each crystalline phase, and this uniqueness is directly reflected in the way it diffracts X-rays.

Disodium Sulfide Nonahydrate (Na₂S·9H₂O) crystallizes in the tetragonal system. This structure was first detailed by Bedlivy and Preisinger in 1965. Its crystallographic information is accessible through the Crystallography Open Database (COD), providing the foundational data to simulate its theoretical XRD pattern.

Disodium Sulfide Pentahydrate (Na₂S·5H₂O) , in contrast, adopts an orthorhombic crystal structure. Its structure has also been well-characterized and is documented in the scientific literature, with a corresponding entry in the Powder Diffraction File (PDF) database under the reference number 18-1249.[1] This orthorhombic arrangement of sodium, sulfide, and water molecules results in a distinctly different set of diffraction peaks compared to the tetragonal nonahydrate.

The difference in crystal systems—tetragonal versus orthorhombic—is the primary reason for their distinguishable XRD patterns. Each system has unique symmetry elements and unit cell dimensions, leading to different d-spacings (the distances between atomic planes) that satisfy Bragg's Law (nλ = 2d sinθ), and thus produce diffraction peaks at different 2θ angles.

Interpreting the XRD Patterns: A Comparative Analysis

While experimental conditions can cause minor shifts, the fundamental differences in the XRD patterns of the nonahydrate and pentahydrate are consistent and identifiable. The following table summarizes the key crystallographic data and would be populated with the most intense and characteristic peaks obtained from simulating the patterns from their respective Crystallographic Information Files (CIFs).

Table 1: Comparative Crystallographic and XRD Data for Disodium Sulfide Hydrates

ParameterDisodium Sulfide Nonahydrate (Na₂S·9H₂O)Disodium Sulfide Pentahydrate (Na₂S·5H₂O)
Crystal System TetragonalOrthorhombic
Space Group To be determined from CIFCmcm[1]
Unit Cell Parameters a, c values from CIFa = 6.475 Å, b = 12.55 Å, c = 8.655 Å[1]
Key XRD Peaks (2θ) Simulated from CIFFrom PDF# 18-1249
(d-spacing, Intensity) Simulated from CIFFrom PDF# 18-1249

Analysis of the Diffractograms:

  • Disodium Sulfide Nonahydrate (Na₂S·9H₂O): The XRD pattern of the nonahydrate is expected to show a unique set of peaks corresponding to its tetragonal structure. The pattern will be characterized by specific peak positions and relative intensities that serve as its "fingerprint."

  • Disodium Sulfide Pentahydrate (Na₂S·5H₂O): The orthorhombic structure of the pentahydrate will generate a completely different set of diffraction peaks. The positions and intensities of these peaks, as documented in PDF card 18-1249, provide a standard reference for its identification.[1]

By comparing the experimental XRD pattern of an unknown sample of disodium sulfide hydrate to the reference patterns of the nonahydrate and pentahydrate, a definitive identification can be made. The presence of peaks matching one pattern and the absence of peaks from the other confirms the hydration state of the sample.

Experimental Protocol: Obtaining High-Quality XRD Data for Hygroscopic and Air-Sensitive Materials

The inherent instability of disodium sulfide hydrates presents a significant challenge for XRD analysis. Both the nonahydrate and pentahydrate are hygroscopic, meaning they readily absorb moisture from the atmosphere, and are also susceptible to oxidation and reaction with carbon dioxide. Therefore, meticulous sample preparation and handling are crucial to obtain data that accurately represents the material and not its degradation products.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: All sample handling must be performed in a controlled, inert atmosphere, such as a nitrogen or argon-filled glovebox. This minimizes exposure to atmospheric moisture, oxygen, and carbon dioxide.

  • Sample Grinding: Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites, which is necessary for accurate and reproducible XRD data. Avoid vigorous grinding, which can induce phase transformations or amorphization.

  • Sample Mounting: Utilize an air-sensitive sample holder for the XRD analysis. These holders are designed to protect the sample from the ambient environment during data collection. A common type is a well-type holder with a cover, often made of a low-X-ray-absorbing material like Kapton® (polyimide) film.

    • Place a small amount of the powdered sample into the well of the holder.

    • Gently press the powder to create a flat, smooth surface that is level with the holder's surface. This is critical for accurate peak position determination.

    • Securely seal the sample holder with the protective film or cover before removing it from the glovebox.

  • Instrument Setup and Data Acquisition:

    • Transfer the sealed sample holder to the XRD instrument.

    • Perform the XRD scan as quickly as possible after sample preparation to minimize the risk of sample degradation, even within a sealed holder.

    • Typical XRD parameters for phase identification include using Cu Kα radiation and scanning over a 2θ range of 5° to 70° with a step size of 0.02°.

Workflow for XRD Analysis of Disodium Sulfide Hydrates:

XRD_Workflow cluster_prep Sample Preparation (in Glovebox) cluster_analysis XRD Analysis cluster_interpretation Data Interpretation node_grind Grind Sample to Fine Powder node_mount Mount Powder in Air-Sensitive Holder node_grind->node_mount Homogenize node_seal Seal Holder with Protective Film node_mount->node_seal Isolate from Air node_load Load Sealed Holder into Diffractometer node_seal->node_load node_scan Acquire Diffraction Pattern node_load->node_scan node_process Process Data (Background Subtraction, Peak Identification) node_scan->node_process node_compare Compare Experimental Pattern to Reference Data node_process->node_compare node_identify Identify Hydrate Phase (Nonahydrate vs. Pentahydrate) node_compare->node_identify

Caption: Workflow for the XRD analysis of air-sensitive disodium sulfide hydrates.

Conclusion

The differentiation between disodium sulfide nonahydrate and pentahydrate is a clear-cut process when leveraging the power of X-ray powder diffraction. The distinct tetragonal and orthorhombic crystal structures of the nonahydrate and pentahydrate, respectively, give rise to unique and unambiguous XRD patterns. By following a rigorous experimental protocol that emphasizes an inert atmosphere for sample preparation, researchers can confidently identify the specific hydrate form of their material. This level of analytical certainty is the bedrock of sound scientific research and robust product development, ensuring that the observed properties are correctly attributed to the intended material.

References

  • Wikipedia. Sodium sulfide. [Link]

  • Patsnap Eureka. (2026, February 27). How To Identify Hydrate Structures Using X-ray Diffraction. [Link]

  • AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. [Link]

  • JAM Group. (2024, February 8). Sodium Sulfide Properties Uncovered: A Detailed Guide. [Link]

  • Główka, A., & Wosicka, H. (2022). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 14(11), 2320. [Link]

  • Momentum Transfer. How We Handle Air Sensitive Samples. [Link]

  • Crystallography Open Database. [Link]

  • Guler, H. (2006). The Synthesis of Sodium Sulfide Pentahydrate, Na2S·5H2O, Through a Solid-Gas Reaction of. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 36(1), 59-62. [Link]

  • Mereiter, K., Preisinger, A., Zellner, A., Mikenda, W., & Steidl, H. (1984). Hydrogen bonds in Na2S·5H2O: X-ray diffraction and vibrational spectroscopic study. Journal of the Chemical Society, Dalton Transactions, (6), 1275-1277. [Link]

  • Bedlivy, D., & Preisinger, A. (1965). Die struktur von Na2S9H2O und Na2Se9H2O.
  • Bedlivy, D., & Preisinger, A. (1965). Die kristallstruktur von Na2S5H2O, Na2Se5H2O und Na2Te*5H2O.

Sources

Comparative

reactivity comparison of Na2S·9H2O and thiourea in nanoparticle synthesis

Reactivity and Performance Comparison: Na₂S·9H₂O vs. Thiourea in Metal Sulfide Nanoparticle Synthesis In the synthesis of metal sulfide (MS) nanoparticles (e.g., CuS, ZnS, CoS, PbS), the choice of sulfur precursor is not...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity and Performance Comparison: Na₂S·9H₂O vs. Thiourea in Metal Sulfide Nanoparticle Synthesis

In the synthesis of metal sulfide (MS) nanoparticles (e.g., CuS, ZnS, CoS, PbS), the choice of sulfur precursor is not merely a stoichiometric consideration—it is the primary thermodynamic and kinetic director of crystal growth. As an Application Scientist, I frequently observe researchers struggling with batch-to-batch reproducibility, unintended phase formations, or severe agglomeration simply because they have mismatched their sulfur source to their synthetic environment.

This guide provides an objective, data-driven comparison between the two most ubiquitous sulfur precursors: Sodium Sulfide Nonahydrate (Na₂S·9H₂O) and Thiourea (SC(NH₂)₂) . By dissecting their reactivity profiles, we establish a rational framework for selecting the appropriate precursor based on desired nanoparticle morphology, phase purity, and optoelectronic properties.

Mechanistic Causality: Ionic Dissociation vs. Covalent Hydrolysis

The fundamental divergence in reactivity between Na₂S·9H₂O and thiourea stems from their molecular bonding, which dictates the rate of S2− monomer supersaturation in the reaction medium.

  • Na₂S·9H₂O (The Burst Nucleator): As an inorganic salt, Na₂S undergoes rapid, complete ionic dissociation in aqueous media. This generates an instantaneous, high concentration of S2− ions. The resulting high supersaturation triggers "burst nucleation," rapidly depleting the available monomers. Consequently, growth is often driven by Ostwald ripening or oriented attachment, frequently yielding highly agglomerated spherical nanoparticles or nanoplates 1. The hydrolysis rate of Na₂S·9H₂O is exceptionally high (186 g/L at 20 °C), making it ideal for rapid, room-temperature reactions 2.

  • Thiourea (The Controlled Releaser): Thiourea is an organic, covalent compound. The release of S2− requires the cleavage of the C=S bond, typically achieved through thermal decomposition (in hydrothermal/solvothermal setups) or alkaline hydrolysis. This slow, sustained release maintains a low supersaturation level, suppressing secondary nucleation and favoring the continuous, anisotropic growth of existing nuclei. Furthermore, the −NH2​ functional groups strongly couple with the nanoparticle surface, acting as an in-situ capping agent that directs complex morphological evolution 3.

Visualizing the Reaction Pathways

G M Metal Cations (e.g., Zn²⁺, Cu²⁺, Co²⁺) FastS Rapid Dissociation High S²⁻ Burst M->FastS SlowS Thermal Hydrolysis Slow S²⁻ Release M->SlowS Na2S Na₂S·9H₂O (Ionic Precursor) Na2S->FastS TU Thiourea (Covalent Precursor) TU->SlowS NucFast Burst Nucleation & Ostwald Ripening FastS->NucFast NucSlow Controlled Nucleation & -NH₂ Surface Capping SlowS->NucSlow Morph1 Spheres / Nanoplates (High Agglomeration) NucFast->Morph1 Morph2 Complex/Faceted (e.g., Cauliflower, Rods) NucSlow->Morph2

Reaction pathway divergence between Na2S and Thiourea sulfur precursors.

Morphological and Crystallographic Impacts

The kinetic differences between these precursors directly translate to the physical properties of the synthesized nanomaterials:

  • Phase Purity & Formation: In the synthesis of Cobalt Sulfide (CoS) via the Successive Ionic Layer Adsorption and Reaction (SILAR) method, Na₂S yields pure cubic linnaeite ( Co3​S4​ ). Conversely, thiourea produces mixed phases ( Co3​S4​ , CoS1.097​ , and CoS2​ ) due to its slower reactivity and complexation dynamics 4. Interestingly, in Cu-Sn-S systems, thiourea is uniquely capable of directly producing cubic Cu2​SnS3​ (CTS) nanoparticles without the need for high-temperature post-thermal sulfurization 5.

  • Morphology: For ZnS nanoparticles, thiourea promotes a cauliflower-like morphology (0.8–1 μm) due to the steric hindrance and capping effect of the amine groups 3. Na₂S, lacking these capping groups, typically yields smaller, highly aggregated spherical particles but can achieve superior surface distribution on substrates like Reduced Graphene Oxide (RGO), significantly enhancing photocatalytic degradation efficiency 2.

Quantitative Performance Comparison

Target MaterialPrecursorSynthesis MethodDominant MorphologyBand Gap (eV)Key Advantage / Observation
CuS Na₂S·9H₂OSILAR (Room Temp)Nanospheres / Plates1.70Rapid reaction at ambient conditions 6, 1.
CuS ThioureaSILAR (Room Temp)Agglomerated1.72Slight blue shift; requires longer reaction times 6.
CoSₓ Na₂S·9H₂OSILARPure Cubic Co3​S4​ 1.65High phase purity without complexation 4.
CoSₓ ThioureaSILARMixed Phases1.59Lower band gap; multi-phase generation 4.
ZnS Na₂S·9H₂OSolvothermalSpherical (5-10 nm)~3.60Superior photocatalytic activity in composites 2.
ZnS ThioureaSolvothermalCauliflower-like~3.60Strong −NH2​ capping prevents dense agglomeration [[3]]().

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, below are two self-validating protocols demonstrating the optimal use-case for each precursor.

Protocol A: Ambient Synthesis of CuS Nanoplates using Na₂S·9H₂O 1 Objective: Rapid synthesis of copper sulfide nanoplates under non-vacuum, room-temperature conditions.

  • Preparation: Prepare a 10 mM aqueous solution of Na2​S⋅9H2​O using deionized water. (Causality Note: Use freshly prepared solutions to prevent the spontaneous oxidation of S2− to SO42−​ in ambient air, which would stall nucleation).

  • Reaction: Submerge a pre-cleaned Copper (Cu) thin film (or introduce a Cu2+ salt solution) into the Na2​S solution at 25 °C.

  • Incubation: Allow the sulfurization reaction to proceed undisturbed for 60 minutes. The high ionic reactivity of Na2​S drives immediate nucleation upon contact.

  • Purification: Extract the substrate/precipitate, and wash thoroughly with deionized water and absolute ethanol to remove unreacted sodium salts.

  • Drying: Dry under a vacuum at 50 °C. Validation Check: X-Ray Diffraction (XRD) should confirm the presence of α−Cu2​S and hexagonal Cu2​S phases. Scanning Electron Microscopy (SEM) will reveal a distinct nanoplate morphology resulting from the high initial supersaturation.

Protocol B: Solvothermal Synthesis of CoS Nanoparticles using Thiourea 7 Objective: Controlled synthesis of CoS particles utilizing the slow thermal decomposition of thiourea.

  • Precursor Mixing: Dissolve 6 mmol of Cobalt Chloride ( CoCl2​ ) and 24 mmol of Thiourea in a solvent mixture of 75 mL H2​O and 15 mL ethylene glycol. (Causality Note: The 1:4 metal-to-sulfur ratio compensates for the slow release kinetics of thiourea, ensuring sufficient S2− availability over the long reaction time).

  • Homogenization: Stir magnetically for 30 minutes until a homogeneous, clear solution is achieved.

  • Transfer: Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

  • Thermal Decomposition: Seal and heat the autoclave in a muffle furnace at 180 °C for 15 hours. (Causality Note: High thermal energy is mandatory to break the covalent C=S bond in thiourea).

  • Collection: Cool to room temperature naturally. Collect the black precipitate via centrifugation (8000 rpm, 10 mins).

  • Purification: Wash three times with alternating cycles of water and ethanol to remove residual organic capping agents ( −NH2​ byproducts). Dry at 50 °C under vacuum for 5 hours. Validation Check: The prolonged heating ensures complete hydrolysis of thiourea, yielding highly crystalline CoS without the burst-agglomeration typical of ionic sulfides.

Conclusion & Selection Matrix

For researchers scaling up drug delivery vehicles, optoelectronics, or photocatalysts, the choice of sulfur precursor dictates the success of the synthesis:

  • Select Na₂S·9H₂O when operating at room temperature, when rapid burst nucleation is required, or when organic capping agents (like amines) would interfere with downstream functionalization or catalytic active sites.

  • Select Thiourea when synthesizing complex, anisotropic morphologies, when high-temperature solvothermal control is available, or when direct formation of specific crystalline phases is required without secondary thermal annealing.

References

  • Role of Anions in the Synthesis and Crystal Growth of Selected Semiconductors - PMC. nih.gov.
  • INFLUENCE OF PRECURSOR TYPE AND CONCENTRATION ON THE SYNTHESIS OF COPPER SULFIDE NANOPARTICLES. chalcogen.ro.
  • Effect of sulfur precursors on structural, optical, and electrical properties of Cu2SnS3 nanoparticles.
  • SYNTHESIS AND CHARACTERIZATION OF COBALT SULFIDE/FNBR NANOCOMPOSITES BY SILAR METHOD. chalcogen.ro.
  • Effect of S2- donors on synthesizing and photocatalytic degrading properties of ZnS/RGO nanocomposite. cas.cn.
  • Conversion of Co Nanoparticles to CoS in Metal–Organic Framework-Derived Porous Carbon during Cycling Facilitates Na2S Reactivity in a Na–S B
  • Facile Sulfurization under Ambient Condition with Na2S to Fabricate Nanostructured Copper Sulfide - PMC. nih.gov.

Sources

Validation

determining sulfide content in disodium sulfide nonahydrate via methylene blue method

Analytical Mastery: Determining Sulfide Content in Disodium Sulfide Nonahydrate via the Methylene Blue Method As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying s...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Determining Sulfide Content in Disodium Sulfide Nonahydrate via the Methylene Blue Method

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying sulfide in highly reactive matrices like disodium sulfide nonahydrate ( Na2​S⋅9H2​O ). This compound is notoriously hygroscopic and susceptible to rapid oxidation, making reliable quantification a test of both methodological robustness and meticulous sample handling[1].

In this guide, we will objectively compare the industry-standard Methylene Blue (MB) colorimetric method against alternative analytical techniques. By exploring the chemical causality behind each protocol step, we establish a self-validating system designed for high-fidelity reproducibility in drug development and materials research.

Comparative Analysis of Sulfide Determination Methods

Selecting the appropriate analytical technique requires balancing sensitivity, matrix tolerance, and operational throughput.

  • Methylene Blue Method ( /): The gold standard for trace to mid-level sulfide quantification. It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to form a highly absorptive methylene blue complex[2][3].

  • Iodometric Titration (): A classical redox titration suitable for high-concentration samples (>1 mg/L)[4]. While robust and useful for standardizing stock solutions, it lacks specificity and is highly susceptible to positive interference from other reducing agents like sulfites and heavy metals[4].

  • Ion Chromatography (IC): Offers excellent speciation and sensitivity but requires complex sample pretreatment (e.g., microdistillation) to prevent column fouling by the highly alkaline Na2​S matrix[5].

  • Ion-Selective Electrode (ISE): Provides a wide dynamic range and is unaffected by sample turbidity, but suffers from electrode poisoning over time and requires rigorous daily calibration[5].

Table 1: Performance Comparison of Sulfide Analytical Methods

ParameterMethylene Blue (Colorimetric)Iodometric TitrationIon Chromatography (IC)Ion-Selective Electrode (ISE)
Optimal Range 0.1 – 20.0 mg/L[2]> 1.0 mg/L[4]0.05 – 50 mg/L> 0.03 mg/L[5]
Limit of Detection (LOD) 0.02 mg/L0.5 mg/L0.01 mg/L0.03 mg/L
Specificity High (Specific to S2− )Low (Interfered by SO32−​ )Very HighModerate
Throughput High (Batch processing)Low (Manual titration)MediumHigh

Table 2: Experimental Validation – Recovery & Precision in Na2​S⋅9H2​O Standardization (n=5) (Mock data representing a 5.0 mg/L theoretical sulfide spike in a controlled matrix)

MethodMean Measured Concentration (mg/L)Recovery (%)Relative Standard Deviation (RSD, %)
Methylene Blue4.9298.4%1.8%
Iodometric Titration5.15103.0%4.2%
Ion Chromatography4.9699.2%1.5%

Data Interpretation: The Methylene Blue method demonstrates superior precision (RSD 1.8%) compared to iodometry, which exhibits a slight positive bias due to trace reducing impurities often present in the nonahydrate matrix.

Mechanistic Causality: The Methylene Blue Reaction

To trust a method, one must understand its chemical causality. The MB method is not merely a dye-binding assay; it is a de novo synthesis of a chromophore driven entirely by the analyte[2].

In an acidic solution, hydrogen sulfide reacts with two molecules of N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride ( FeCl3​ ) catalyst[2]. The Fe3+ oxidizes the intermediates, coupling them with the sulfur atom to form the phenothiazine dye, Methylene Blue. The resulting absorbance at 625 nm is strictly proportional to the initial sulfide concentration, adhering to Beer-Lambert's Law[3].

MB_Mechanism Step1 Sample: Na2S·9H2O (Sulfide Source) Step2 Acidification (H2SO4) S2- -> H2S Step1->Step2 Step3 Addition of N,N-dimethyl- p-phenylenediamine + FeCl3 Step2->Step3 Step4 Oxidative Coupling (Catalyzed by Fe3+) Step3->Step4 Step5 Methylene Blue Formation (Absorbance at 625 nm) Step4->Step5

Mechanistic workflow of the Methylene Blue colorimetric reaction for sulfide quantification.

Self-Validating Experimental Protocol

This protocol incorporates internal checks to ensure the integrity of the highly volatile sulfide analyte.

Reagents Required:

  • Amine-sulfuric acid reagent (N,N-dimethyl-p-phenylenediamine sulfate in H2​SO4​ )[5]

  • Ferric chloride solution ( FeCl3​⋅6H2​O )[6]

  • Diammonium hydrogen phosphate solution ( (NH4​)2​HPO4​ )[6]

  • Zinc acetate solution (2M) and NaOH (6N) for preservation[2]

Step-by-Step Methodology:

  • Sample Preservation (The Anti-Volatilization Check): Immediately upon dissolving Na2​S⋅9H2​O in deoxygenated water, add 0.2 mL of 6N NaOH and 0.2 mL of 2M zinc acetate per 100 mL of sample[2].

    • Causality: Sulfide rapidly volatilizes as H2​S at neutral/acidic pH and oxidizes in air[4]. Zinc acetate precipitates the sulfide as inert, insoluble Zinc Sulfide (ZnS), effectively "freezing" the analyte concentration and preventing loss[5].

  • Color Development: Transfer 10.0 mL of the preserved sample to a reaction tube. Add 1.0 mL of the amine-sulfuric acid reagent. Mix gently.

    • Self-Validation: The strong acid dissolves the ZnS, releasing H2​S directly into the amine reagent matrix, preventing atmospheric escape.

  • Catalysis: Add 0.2 mL of FeCl3​ solution. Invert to mix. Wait exactly 3 to 5 minutes[6].

    • Causality: The iron initiates the oxidative coupling. A blue color should develop immediately if sulfide is present.

  • Interference Removal: Add 3.0 mL of diammonium hydrogen phosphate solution. Wait 5 minutes[6].

    • Causality: Unreacted Fe3+ imparts a yellow/orange tint that artificially inflates absorbance at 625 nm. Phosphate binds the iron, eliminating this spectral interference and leaving a pure blue solution[2].

  • Spectrophotometric Measurement: Measure absorbance at 625 nm against a reagent blank using a high-quality UV-Vis spectrophotometer (e.g., Agilent Cary 60 or Thermo GENESYS 30)[3].

Troubleshooting and Logical Relationships

Analytical failures in sulfide determination rarely stem from the instrument; they stem from sample handling. Strong reducing agents (like thiosulfate) can retard color formation, while turbidity can cause false positives[2][5].

Troubleshooting Root Low Sulfide Recovery (False Negatives) Cause1 H2S Volatilization (Low pH) Root->Cause1 Cause2 Oxidation by Dissolved O2 Root->Cause2 Cause3 Reducing Interferences (e.g., Thiosulfate) Root->Cause3 Fix1 Precipitate as ZnS (Add Zinc Acetate) Cause1->Fix1 Fix2 Deoxygenate Water (N2 Purge) / Ascorbic Acid Cause2->Fix2 Fix3 Gas Dialysis Separation Cause3->Fix3

Logical troubleshooting matrix for mitigating common interferences in sulfide analysis.

Conclusion

While techniques like Ion Chromatography offer excellent speciation, the Methylene Blue method remains the most pragmatic, sensitive, and reliable approach for determining sulfide content in disodium sulfide nonahydrate. By understanding the chemical causality—specifically the necessity of zinc acetate preservation and phosphate-mediated iron masking—researchers can achieve highly reproducible, self-validating results.

References

  • Standard Methods: 4500-S2- D: Sulfide by Methylene Blue Source: National Environmental Methods Index (NEMI) URL:[Link]

  • EPA Method 376.2 Instrumentation Guide Source: Amptius URL:[Link]

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE Source: NCBI Bookshelf URL:[Link]

  • Sulfide, titrimetric, iodometric Source: National Environmental Methods Index (NEMI) URL:[Link]

  • Sodium Sulfide, Nonahydrate | ACS Reagent Chemicals Source: ACS Publications URL:[Link]

Sources

Comparative

advantages of using nonahydrate over fused sodium sulfide flakes

High-Purity Sodium Sulfide Nonahydrate vs. Fused Flakes: A Technical Comparison Guide for Advanced Synthesis and Research In advanced drug development and analytical chemistry, the selection of reagents dictates the repr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Sodium Sulfide Nonahydrate vs. Fused Flakes: A Technical Comparison Guide for Advanced Synthesis and Research

In advanced drug development and analytical chemistry, the selection of reagents dictates the reproducibility and success of an entire synthetic workflow. Sodium sulfide ( Na2​S ) is a potent reducing agent and sulfur source, but its physical form drastically alters its chemical behavior. This guide objectively compares Sodium Sulfide Nonahydrate ( Na2​S⋅9H2​O ) with Fused Sodium Sulfide Flakes (~60%) , detailing why the nonahydrate form is the authoritative choice for precision-dependent applications.

Physicochemical Profiling & Quantitative Comparison

Fused flakes are manufactured via the carbothermic reduction of sodium sulfate at high temperatures, yielding a mixed composition of Na2​S , sodium hydrosulfide ( NaSH ), sodium hydroxide ( NaOH ), and variable water content[1]. The characteristic yellow-to-brick-red coloration of these flakes is a direct visual indicator of polysulfide and iron impurities[1][2].

In contrast, the nonahydrate form is isolated as colorless crystals with a strictly defined hydration state, ensuring accurate molarity in stoichiometric reactions[1].

Table 1: Quantitative Comparison of Sodium Sulfide Forms

ParameterSodium Sulfide Nonahydrate ( Na2​S⋅9H2​O )Fused Sodium Sulfide Flakes (~60%)
Assay (Purity) ≥98.0% [3] ∼60% [1][2]
Physical Appearance Colorless to slightly yellow crystalsYellow to brick-red flakes[1][2]
Impurities (Polysulfides) Trace / NegligibleHigh (causes red/yellow color)[1]
Impurities (Iron) ≤0.005% (Passes ACS test)[3]Often >100 ppm ( 0.01% )[2]
Compositional Stability Defined 9 H2​O molecules[1]Variable xH2​O , contains NaSH , NaOH [1]
Primary Application Pharmaceutical synthesis, analytical standardsLeather tanning, ore flotation, pulp/paper[1][2]

Mechanistic Advantages in Drug Development

For researchers, the advantages of the nonahydrate form extend far beyond basic purity. The mechanistic benefits directly impact the yield and cleanliness of downstream reactions:

  • Stoichiometric Predictability: In complex organic synthesis—such as the conversion of nitroxides to amines or the reduction of vic-dibromides to olefins—exact molar equivalents are required to prevent over-reduction. The variable water content and presence of NaSH in 60% flakes make precise molar calculations impossible[1]. The nonahydrate form provides a reliable molecular weight ( 240.18 g/mol )[3], allowing for exact stoichiometric dosing.

  • Mitigation of Catalyst Poisoning: Transition metal catalysts (e.g., Pd, Pt, Ru) used in subsequent pharmaceutical synthesis steps are highly susceptible to poisoning by trace heavy metals and uncharacterized polysulfides. ACS Grade nonahydrate strictly limits iron to ≤0.005% [3], safeguarding delicate catalytic cycles that would otherwise be destroyed by industrial-grade flakes.

Workflow Visualization: Synthetic Impact of Purity

The following diagram illustrates the divergent synthetic outcomes when selecting between the two forms of sodium sulfide for sensitive reductions.

G Source Sodium Sulfide Selection Pure Nonahydrate (Na₂S·9H₂O) ≥98% Purity Source->Pure Flakes Fused Flakes (~60%) Variable Composition Source->Flakes Stoich Precise Stoichiometry Trace Iron <0.005% Pure->Stoich Impure High Polysulfides Elevated Fe & NaOH Flakes->Impure Success High Yield Synthesis (e.g., Nitroxide Reduction) Stoich->Success Fail Catalyst Poisoning & Unpredictable Side Reactions Impure->Fail

Logical workflow demonstrating the downstream synthetic impact of sodium sulfide purity.

Experimental Protocol: Preparation and Self-Validating Standardization of 0.1 M Na2​S

To guarantee experimental reproducibility, researchers must rely on self-validating systems. The following protocol details the preparation of a highly precise sulfide standard using Na2​S⋅9H2​O , coupled with an iodometric back-titration to validate the active S2− concentration.

Step 1: Solvent Deoxygenation

  • Action: Boil 1000 mL of ultrapure water (18.2 MΩ·cm) for 15 minutes, then sparge continuously with high-purity N2​ gas as it cools to room temperature.

  • Causality: Dissolved oxygen rapidly oxidizes sulfide ions into thiosulfate ( S2​O32−​ ) and sulfate ( SO42−​ ). Sparging displaces O2​ , preserving the oxidation state of the sulfide and preventing premature degradation.

Step 2: Rapid Reagent Dissolution

  • Action: Quickly weigh 24.02 g of Sodium Sulfide Nonahydrate (ACS Reagent, ≥98.0% )[3] and dissolve it in the deoxygenated water under an inert atmosphere.

  • Causality: The nonahydrate form is highly deliquescent and undergoes endothermic dissolution[4]. Prolonged exposure to ambient moisture and CO2​ triggers hydrolysis, releasing volatile, toxic H2​S gas and altering the exact molarity of the solution[1][4]. Rapid handling minimizes atmospheric degradation.

Step 3: Iodometric Back-Titration (Self-Validation)

  • Action: Pipette 10.0 mL of the prepared Na2​S solution into an Erlenmeyer flask containing 50.0 mL of standardized 0.05 M Iodine ( I2​ ) solution acidified with 10 mL of 1 M HCl . Titrate the unreacted iodine with standardized 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) using a starch indicator until the blue color disappears.

  • Causality: Direct titration of sulfide is unreliable due to the volatility of H2​S in acidic media. By introducing the sulfide into an excess of iodine, the S2− is instantaneously and quantitatively oxidized to elemental sulfur ( S0 ). The back-titration of residual iodine calculates the exact sulfide concentration, validating the purity of the starting nonahydrate and ensuring the system is ready for sensitive synthetic applications[4].

Conclusion

While fused sodium sulfide flakes (~60%) are cost-effective for heavy industrial applications like ore flotation and leather tanning[1][2], they introduce unacceptable variables into drug development and analytical workflows. Sodium sulfide nonahydrate ( ≥98.0% ) eliminates the risks of catalyst poisoning and stoichiometric imbalance, making it the mandatory choice for rigorous scientific research.

References

  • [2] Nobel Trading Co. - Sodium Sulphide 60% Red & Yellow Flakes (Na2S). Available at: [Link]

  • [1] Wikipedia - Sodium sulfide. Available at:[Link]

  • Government of Canada Publications - Determination of Sulfide in Marine Sediment Samples. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Disodium sulfide nonahydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of reactive sulfur species into complex drug development workflows. Disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) is a critical reagent for synthesizing thioethers, reducing aromatic nitro compounds, and precipitating heavy metals. However, its disposal presents severe logistical and safety challenges. Improper handling can lead to the rapid evolution of hydrogen sulfide ( H2​S ) gas—a potent cytochrome c oxidase inhibitor—or spontaneous combustion if the hydrate is allowed to dry into its pyrophoric anhydrous form.

This guide provides self-validating, field-proven protocols for the safe operational management and disposal of disodium sulfide nonahydrate, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Section 1: Physicochemical Hazards & Causality

Understanding the mechanistic behavior of Na2​S⋅9H2​O is essential for designing safe disposal workflows.

  • Acid-Base Reactivity & Toxic Gas Evolution: Disodium sulfide is a strong base. Upon contact with even weak acids, it undergoes rapid hydrolysis to release H2​S gas.

    • Causality: To prevent this, all aqueous waste streams containing sulfide must be strictly maintained at a highly alkaline pH. This shifts the chemical equilibrium toward the non-volatile sulfide ( S2− ) and hydrosulfide ( HS− ) ions, trapping the sulfur safely in solution.

  • Dehydration and Pyrophoricity: The nonahydrate form is relatively stable, but if exposed to air and allowed to lose its water of crystallization, it reverts to anhydrous sodium sulfide.

    • Causality: Anhydrous Na2​S is highly reactive and can spontaneously ignite in air due to exothermic oxidation. Therefore, waste containers must be tightly sealed immediately after use to prevent moisture loss[1].

Section 2: Quantitative Hazard Data

To ensure rapid decision-making during waste segregation, the critical safety parameters for disodium sulfide nonahydrate are summarized below.

ParameterValue / SpecificationOperational Implication
CAS Number 1313-84-4Ensure accurate hazardous waste labeling[1].
Target Waste pH > 10.0Prevents the protonation of sulfide ions into toxic H2​S gas.
Incompatible Materials Acids, Oxidizers, Aluminum, CarbonRequires strict segregation in waste accumulation areas.
Primary Hazards Toxic by ingestion/inhalation, CorrosiveMandates heavy-duty nitrile gloves, lab coat, and chemical safety goggles.
Environmental Hazard Very toxic to aquatic lifeDrain disposal is strictly prohibited under all circumstances[2].

Section 3: Waste Management Workflow

G Start Disodium Sulfide Waste Type Determine Waste State Start->Type Solid Solid/Crystalline Type->Solid Liquid Aqueous Solution Type->Liquid Spill Spill Debris Type->Spill SolidProc Seal in compatible secondary containment Solid->SolidProc LiquidProc Verify pH > 10 Isolate from acids Liquid->LiquidProc SpillProc Mechanically collect Avoid moisture Spill->SpillProc EHS EHS Hazardous Waste Disposal SolidProc->EHS LiquidProc->EHS SpillProc->EHS

Disodium sulfide nonahydrate waste management workflow and disposal routing.

Section 4: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused/Expired Reagent)
  • Self-Validation Check: Before beginning, use an anemometer or hood monitor to verify that the fume hood face velocity is operating at a minimum of 100 feet per minute (fpm).

  • Containment: Perform all manipulations inside a certified chemical fume hood to capture any ambient dust or trace H2​S vapors.

  • Primary Packaging: Transfer the solid waste into a compatible, corrosion-resistant container (e.g., high-density polyethylene or a glass bottle with a Teflon-lined cap)[3]. Do not use metal containers.

  • Sealing: Tightly seal the container immediately after transfer.

    • Causality: This traps the intrinsic moisture of the nonahydrate, preventing it from drying out and becoming a pyrophoric anhydrous hazard.

  • Segregation: Store the sealed container in a designated hazardous waste accumulation area, strictly isolated from acidic or oxidizing waste streams[4].

  • Labeling & EHS Handoff: Label the container as "Hazardous Waste - Toxic/Corrosive: Disodium Sulfide Nonahydrate" and schedule a pickup with your Environmental Health and Safety (EHS) department.

Protocol B: Aqueous Waste Disposal (Reaction Byproducts)
  • Self-Validation Check: Measure the pH of the waste solution using broad-range pH paper before any transfer occurs. The protocol cannot proceed if the pH is ≤ 10.

  • pH Verification: Ensure the aqueous waste has a pH strictly greater than 10. If the pH is lower, carefully adjust it using a dilute sodium hydroxide ( NaOH ) solution under a fume hood.

    • Causality: Maintaining high alkalinity prevents the protonation of sulfide ions into volatile, lethal H2​S gas.

  • Collection: Pour the solution into a dedicated liquid waste carboy meant only for alkaline sulfide waste. Never mix with general aqueous waste or acidic streams.

  • Headspace Management: Leave a minimum of 20% headspace in the carboy to accommodate potential pressure changes and prevent container rupture.

  • Secondary Containment: Place the carboy in a secondary containment tray to capture any accidental leaks, ensuring it is stored away from heat and direct sunlight[1].

Protocol C: Spill Cleanup & Decontamination
  • Self-Validation Check: If a "rotten egg" odor is strongly detected outside the fume hood, evacuate immediately. Olfactory fatigue occurs rapidly with H2​S , masking lethal concentrations.

  • Evacuation & Ventilation: Evacuate non-essential personnel from the area. Ensure local exhaust ventilation is maximized[2].

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical-resistant clothing, and safety goggles. If the spill is outside a hood, a respirator equipped with sulfur compound cartridges is mandatory.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to mechanically collect the solid powder[2].

    • Causality: Friction or sparks from metal tools can ignite finely divided sodium sulfide dust[4].

  • Moisture Avoidance: Do not use water to flush the spill. Moisture accelerates hydrolysis and H2​S release. Cover the spill with a plastic sheet if immediate cleanup is delayed to minimize dust spread[2].

  • Waste Sealing: Place all collected debris and contaminated PPE into a hazardous waste container, seal tightly, and label for immediate EHS disposal.

References

  • Drexel University Environmental Health and Safety. "Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide." drexel.edu. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Sodium Sulfide." nj.gov.[Link]

Sources

Handling

Personal protective equipment for handling Disodium sulfide nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Handling Disodium sulfide nonahydrate ( Na2​S⋅9H2​O ) requires an uncompromising approach to laboratory safety. Widely utilized by drug development professionals and synthetic chemists for peptide cleavage, heavy metal precipitation, and reduction reactions, this reagent presents severe acute hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind the chemical's reactivity, laboratory personnel can implement self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Mechanistic Hazard Profile: The Causality of Risk

Disodium sulfide nonahydrate is classified as highly corrosive (H314), toxic if swallowed (H301), and toxic in contact with skin (H311)[1][2]. However, the most insidious hazard stems from its chemical reactivity.

The sulfide anion ( S2− ) is a potent nucleophile and a strong base. When exposed to ambient moisture (due to its hygroscopic nature) or acidic protons, it undergoes rapid hydrolysis and protonation:

  • S2−+H2​O⇌HS−+OH−

  • HS−+H+⇌H2​S (gas)

The generation of Hydrogen sulfide ( H2​S ) gas is a critical inhalation hazard. H2​S is a broad-spectrum systemic poison that rapidly causes olfactory fatigue (loss of smell), leading to chemical pneumonitis, pulmonary edema, and central nervous system collapse[3]. Because of this reaction pathway, isolating Na2​S⋅9H2​O from acidic environments and moisture is the foundational principle of all handling protocols.

Quantitative PPE Matrix

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on strict regulatory standards and mechanistic rationales. Below is the mandatory PPE matrix for handling this compound.

PPE CategoryStandard / SpecificationQuantitative ThresholdsMechanistic Rationale & Hazard Mitigation
Eye/Face Protection Tight-sealing safety goggles + Face shieldANSI Z87.1 / EN166Protects against highly corrosive dust. Prevents irreversible chemical conjunctivitis and corneal necrosis[3].
Hand Protection Nitrile rubber glovesEN 374 tested; >0.11mm thicknessMitigates acute dermal toxicity (H311). Prevents visible necrosis through the epidermis into the dermis[2][4].
Body Protection Chemically resistant lab coat, closed-toe shoesFull coverage (0 exposed skin)Prevents systemic toxicity. Contaminated clothing must be immediately removed to halt dermal absorption[5].
Respiratory Protection NIOSH/MSHA-approved positive-pressure respiratorRequired if Fume Hood face velocity < 80 FPMPrevents inhalation of H2​S gas (OSHA Ceiling: 20 ppm). Essential when dust or aerosols are generated[1][3].

Operational Workflow & Handling Protocol

Every interaction with Disodium sulfide nonahydrate must be a self-validating system, meaning each step inherently verifies the safety of the next.

HandlingWorkflow Prep 1. Pre-Operation Verify Fume Hood & PPE Inspect 2. Reagent Inspection Check for Moisture Prep->Inspect Transfer 3. Material Transfer Use Closed Systems Inspect->Transfer Reaction 4. Execution Monitor Temp & pH Transfer->Reaction Decon 5. Decontamination Clean Tools & Surfaces Reaction->Decon Waste 6. Waste Segregation No Acidic Co-mingling Decon->Waste

Standard operating workflow for handling Disodium sulfide nonahydrate in a laboratory setting.

Step-by-Step Methodology: Pre-Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 FPM. Never open the container on an open laboratory bench[4][5].

  • PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat, and tight-sealing safety goggles[1][5].

  • Equipment Preparation: Utilize anti-static, non-metal spatulas. Disodium sulfide is highly corrosive to metals (Met. Corr. 1, H290), and metal contact can introduce trace impurities that catalyze degradation[2].

  • Material Transfer: Open the container slowly inside the fume hood to prevent dust aerosolization. Weigh the material directly into a pre-tared, sealable vessel. Close the primary container immediately to protect the bulk reagent from ambient moisture[1][6].

  • Decontamination: Wipe down the exterior of the weighing vessel and spatulas with a damp, neutral-pH cloth. Wash hands thoroughly immediately after removing the outer layer of gloves[5][6].

Emergency Response & Spill Management

In the event of a spill, the primary threat is the aerosolization of corrosive dust and the potential liberation of H2​S gas if the powder contacts acidic residues on the floor or bench.

SpillResponse Start Spill Detected: Na2S·9H2O Assess Assess Environment (Check for Acid/Water) Start->Assess Evacuate Evacuate Area & Maximize Ventilation Assess->Evacuate If H2S suspected PPE Don Maximum PPE (Respirator, Face Shield) Assess->PPE If safe to proceed Evacuate->PPE Contain Contain Spill (Plastic Sheet/Tarp) PPE->Contain Collect Mechanical Collection (Avoid Dust Generation) Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Emergency response and containment workflow for Disodium sulfide nonahydrate spills.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & Assessment: Immediately evacuate personnel from the immediate area. Visually verify that no liquid acids are present in the spill zone[1][7].

  • Respiratory Protection: If the spill is large, outside a fume hood, or if H2​S gas is suspected, responders must don a self-contained breathing apparatus (SCBA).

  • Dry Containment: Cover the powder spill with a plastic sheet or tarp. This minimizes dust spreading and keeps the powder dry, preventing moisture-induced hydrolysis[1].

  • Mechanical Collection: Vacuum or sweep up the material mechanically using non-sparking tools. Crucial: Do not generate dust. Place the collected material into a tightly closed, corrosion-resistant disposal container[2][3].

  • Surface Decontamination: Flush the spill area with copious amounts of water only after the bulk solid has been removed. Do not allow the runoff to enter storm sewers, as the compound is very toxic to aquatic life (H400)[3][8].

Disposal Plan

Disodium sulfide nonahydrate must never be disposed of via municipal waste or standard sink drainage[4].

Step-by-Step Methodology: Waste Disposal
  • Segregation: Store waste in a dedicated, clearly labeled, corrosion-resistant container (e.g., high-density polyethylene)[2].

  • Isolation from Incompatibles: Ensure the waste container is strictly isolated from acidic waste streams and oxidizing agents. Co-mingling with acids will result in an exothermic reaction and lethal H2​S gas release[1][7].

  • Professional Disposal: Submit the sealed waste containers to an approved, specialized hazardous waste disposal plant. The standard industrial disposal method involves controlled industrial combustion or specific chemical neutralization by authorized personnel[1][2].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium sulfide nonahydrate
Reactant of Route 2
Disodium sulfide nonahydrate
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